GLX481304
Description
The exact mass of the compound N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is 419.24335857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-16-7-8-18(13-17(16)2)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSULQULJWEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLX481304: A Technical Guide to its Mechanism of Action as a Selective Nox2 and Nox4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLX481304 is a novel small molecule compound identified as a specific and potent inhibitor of NADPH oxidase isoforms 2 (Nox2) and 4 (Nox4). These enzymes are key producers of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion (I/R) injury.[1][2][3] this compound has demonstrated a significant ability to suppress ROS production in isolated mouse cardiomyocytes, leading to improved contractile function following hypoxic challenge.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, effects on cellular function, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective Inhibition of Nox2 and Nox4
This compound exerts its biological effects through the direct inhibition of Nox2 and Nox4 enzymes. This inhibition curtails the production of ROS, which are key signaling molecules and mediators of cellular damage in various pathological conditions, particularly in the cardiovascular system.
Signaling Pathway
The primary signaling pathway affected by this compound is the NADPH oxidase-mediated generation of ROS. In cardiomyocytes, Nox2 and Nox4 are the predominant isoforms. Under conditions of stress, such as ischemia-reperfusion, these enzymes are activated, leading to an overproduction of superoxide and hydrogen peroxide. This excess ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis. This compound intervenes by directly inhibiting the catalytic activity of Nox2 and Nox4, thereby mitigating the downstream detrimental effects of excessive ROS.
References
- 1. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff-perfused mouse heart preparation, IPC, and I/R injury. [bio-protocol.org]
GLX481304: A Technical Whitepaper on a Novel Dual NOX2/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLX481304 is a novel small molecule identified as a potent and specific dual inhibitor of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4). These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion injury.[1][2][3][4] this compound has demonstrated the ability to reduce ROS production in isolated mouse cardiomyocytes and improve the contractile function of the heart following ischemia-reperfusion, suggesting its potential as a therapeutic agent for ischemic heart disease.[5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols.
Chemical Properties and Structure
This compound is a small molecule with the following physicochemical properties:
| Property | Value |
| CAS Number | 701224-63-7 |
| Molecular Formula | C23H29N7O |
| Molecular Weight | 419.533 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
A structurally related compound, GLX481369, which is redox-active, has been used as a negative control in experiments to confirm that the effects of this compound are not due to general antioxidant properties.
Mechanism of Action and Selectivity
This compound functions as a specific inhibitor of the NOX2 and NOX4 isoforms of NADPH oxidase. By inhibiting these enzymes, this compound directly reduces the production of ROS, which has been shown to be beneficial in the context of ischemia-reperfusion injury in the heart. The inhibition of ROS production by this compound has been observed to improve cardiomyocyte contractility.
Inhibitory Activity and Specificity
This compound was identified through a high-throughput screen and has been shown to be a potent inhibitor of both NOX2 and NOX4 with an IC50 of 1.25 µM for both isoforms. Importantly, it displays negligible inhibitory effects on the NOX1 isoform, highlighting its specificity.
| Target Isoform | IC50 (µM) | Cell Line/System |
| NOX1 | Negligible | CHO cells |
| NOX2 | 1.25 | Human neutrophils |
| NOX4 | 1.25 | HEK 293 cells |
Experimental Protocols
Determination of NOX Isoform Specificity
The inhibitory effect of this compound on different NOX isoforms was assessed using specific cell-based assays.
-
NOX1 Inhibition Assay:
-
Chinese Hamster Ovary (CHO) cells overexpressing NOX1 were utilized.
-
Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.
-
-
NOX2 Inhibition Assay:
-
Human neutrophils were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce ROS production via NOX2.
-
The inhibitory effect of this compound on ROS generation was then quantified.
-
-
NOX4 Inhibition Assay:
-
The compound was initially identified in a high-throughput screen using T-Rex-293 cells with inducible NOX4 expression.
-
This was later confirmed using a HEK 293 cell line that constitutively overexpresses NOX4.
-
Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.
-
Assessment of ROS Production in Cardiomyocytes
The effect of this compound on ROS production in isolated mouse cardiomyocytes was evaluated following a hypoxia-reoxygenation challenge.
-
Cell Isolation: Cardiomyocytes were isolated from adult C57BL/6 mice.
-
Hypoxia-Reoxygenation: The isolated cells were subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion.
-
Treatment: Cells were treated with either this compound or a solvent control.
-
ROS and Calcium Measurement: Cells were loaded with ROS and Ca2+ fluorescent sensors, and the fluorescence intensity was measured to quantify ROS production and intracellular calcium levels.
Evaluation of Cardiac Contractility
The impact of this compound on the contractile function of the whole heart was assessed using a modified Langendorff setup.
-
Heart Perfusion: Isolated mouse hearts were retrogradely perfused using a Langendorff apparatus.
-
Ischemia-Reperfusion Challenge: The hearts were subjected to a period of global ischemia followed by reperfusion.
-
Treatment: this compound was included in the perfusion solution for the treated group.
-
Functional Measurement: Cardiac contractile function and coronary flow resistance were measured and compared between the treated and control groups.
Conclusion
This compound is a promising pharmacological tool for studying the roles of NOX2 and NOX4 in cardiovascular physiology and pathology. Its demonstrated efficacy in improving cardiac function after ischemia-reperfusion in preclinical models suggests its potential as a therapeutic candidate for ischemic heart disease. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GLX481304: A Technical Guide to a Novel Dual NOX2/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GLX481304, a potent and selective dual inhibitor of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4). This document details the experimental data, protocols, and relevant signaling pathways associated with this compound, offering a comprehensive resource for researchers in cardiovascular disease and related fields.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is a key contributor to the pathophysiology of numerous diseases, including ischemia-reperfusion injury. The NADPH oxidase (NOX) family of enzymes are major sources of cellular ROS. In the heart, NOX2 and NOX4 isoforms are abundantly expressed and have been implicated in the damage that occurs when blood flow is restored to ischemic tissue.[1][2] this compound has emerged as a promising small molecule inhibitor targeting these specific isoforms, offering a potential therapeutic avenue to mitigate cardiac injury.[1][3]
Discovery and Development
This compound was identified by Glucox Biotech through a high-throughput screening campaign of a 40,000-compound chemical library.[1] The primary screen aimed to identify inhibitors of NOX4 activity in a whole-cell assay utilizing T-Rex-293 cells with inducible NOX4 overexpression. Initial hits were further validated through counter-screening and dose-response studies to eliminate non-specific compounds and confirm potency. This rigorous process led to the identification of this compound as a lead candidate for further development.
Mechanism of Action
This compound is a specific inhibitor of both NOX2 and NOX4 enzymes. It has been shown to suppress the production of ROS in isolated mouse cardiomyocytes and improve their contractility following hypoxia-reoxygenation. Unlike some other compounds, this compound does not exhibit general antioxidant effects, indicating its specific action on the NOX enzymes. The dual inhibition of NOX2 and NOX4 is thought to be beneficial in the context of ischemia-reperfusion injury, where both isoforms contribute to oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (NOX2) | 1.25 µM | Human Neutrophils | |
| IC50 (NOX4) | 1.25 µM | T-Rex-293 cells (inducible NOX4) / HEK 293 cells (constitutive NOX4) | |
| IC50 (NOX1) | Negligible Inhibition | CHO cells |
Table 2: Ex Vivo Efficacy in Cardiomyocytes
| Condition | Parameter | Result | Reference |
| Hypoxia-Reoxygenation | ROS Production | Significant Inhibition | |
| Hypoxia-Reoxygenation | Cardiomyocyte Contractility | Improved Performance |
Table 3: Ex Vivo Efficacy in Perfused Heart
| Condition | Parameter | Result | Reference |
| Ischemia-Reperfusion | Contractile Function | Improved | |
| Ischemia-Reperfusion | Flow Resistance | Significantly Lower |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's action and the general workflow for its initial identification.
Caption: Proposed mechanism of this compound in cardioprotection.
Caption: High-throughput screening workflow for this compound discovery.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Throughput Screening for NOX4 Inhibition
-
Cell Line: T-Rex-293 cells with inducible NOX4 overexpression.
-
Assay Format: 384-well plate format.
-
Readout: Amplex Red-based assay to measure hydrogen peroxide production (fluorescence).
-
Procedure:
-
T-Rex-293 cells with inducible NOX4 were plated in 384-well plates.
-
NOX4 expression was induced.
-
Compounds from a 40,000 diverse chemical library were added to the wells.
-
The Amplex Red assay was performed to measure NOX4 activity.
-
Fluorescence was read to identify compounds that inhibited ROS production.
-
-
Hit Criteria: Compounds demonstrating over 50% inhibition were selected as primary hits.
Cardiomyocyte Isolation and Hypoxia-Reoxygenation Model
-
Animal Model: Adult C57BL/6 mice.
-
Isolation Procedure:
-
Mice were anesthetized, and hearts were excised.
-
Hearts were mounted on a Langendorff apparatus and perfused with a calcium-free buffer containing collagenase.
-
The digested heart tissue was gently teased apart to release individual cardiomyocytes.
-
Calcium was gradually reintroduced to the cell suspension.
-
-
Hypoxia-Reoxygenation Protocol:
-
Isolated cardiomyocytes were subjected to 60 minutes of hypoxia.
-
This was followed by 2 hours of reoxygenation.
-
This compound or a vehicle control was added during the reoxygenation phase.
-
Measurement of ROS in Cardiomyocytes
-
Fluorescent Probe: Carboxy-H2DCFDA.
-
Procedure:
-
Cardiomyocytes were loaded with the Carboxy-H2DCFDA probe.
-
Following the hypoxia-reoxygenation protocol, the fluorescence intensity was measured.
-
An increase in fluorescence indicates an increase in ROS production.
-
Langendorff Perfused Heart Model of Ischemia-Reperfusion
-
Preparation: Mouse hearts were isolated and perfused in a retrograde manner via the aorta using a modified Langendorff setup.
-
Ischemia-Reperfusion Protocol:
-
Hearts were subjected to a period of global ischemia.
-
This was followed by a period of reperfusion with oxygenated buffer.
-
This compound or vehicle was included in the perfusion buffer during reperfusion.
-
-
Functional Assessment: Cardiac contractile function was monitored throughout the experiment.
Conclusion
This compound is a novel and specific dual inhibitor of NOX2 and NOX4, discovered through a comprehensive high-throughput screening process. Preclinical data strongly suggest its potential as a therapeutic agent for conditions characterized by excessive ROS production from these enzymes, particularly in the context of cardiac ischemia-reperfusion injury. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-small-molecule-inhibitor-of-nox2-and-nox4-improves-contractile-function-after-ischemia-reperfusion-in-the-mouse-heart - Ask this paper | Bohrium [bohrium.com]
Target Validation of GLX481304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target validation for GLX481304, a specific inhibitor of the NADPH oxidase (NOX) isoforms Nox2 and Nox4. This compound has demonstrated potential in preclinical models of ischemic cardiac injury by mitigating reactive oxygen species (ROS) production. This guide details the quantitative data supporting its inhibitory activity, the experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, excessive ROS production is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven isoforms, Nox2 and Nox4 are prominently expressed in cardiomyocytes and have been linked to the damage observed in ischemia-reperfusion injury.[1]
This compound has been identified as a potent and selective inhibitor of both Nox2 and Nox4.[2][3] This guide serves to provide drug development professionals and researchers with a detailed understanding of the preclinical validation of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against Nox isoforms has been quantified through various in vitro assays. The following table summarizes the key potency data.
| Target | IC50 (µM) | Cell System | Assay Type | Reference |
| Nox4 | 1.25 | T-Rex-293 cells with inducible Nox4 expression | Amplex Red-based ROS detection | [2] |
| Nox2 | 1.25 | Isolated human neutrophils | ROS detection | [2] |
| Nox1 | Negligible effect | CHO cells overexpressing Nox1 | Amplex Red-based ROS detection |
Experimental Protocols
The following sections detail the methodologies employed in the target validation of this compound.
Cell-Based Nox4 Inhibition Assay
This assay quantifies the ability of this compound to inhibit ROS production in a cellular context with overexpressed Nox4.
-
Cell Line: T-Rex-293 cell line with tetracycline-inducible expression of human Nox4.
-
Assay Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) reacts with hydrogen peroxide (H₂O₂), a downstream product of Nox4 activity, in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated.
-
Protocol:
-
Seed T-Rex-293-Nox4 cells in a 384-well plate and induce Nox4 expression with tetracycline.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add the Amplex Red/HRP reaction mixture to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
A counter-screen is performed by adding exogenous H₂O₂ to ensure the compound does not interfere with the assay components.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Nox2 Inhibition Assay
This assay assesses the inhibitory effect of this compound on Nox2 activity in a native cellular system.
-
Cell Source: Human neutrophils isolated from peripheral blood.
-
Assay Principle: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate the assembly and activation of the Nox2 complex in neutrophils, leading to a "respiratory burst" and the production of superoxide (O₂⁻). The generation of ROS is detected using a chemiluminescent or fluorescent probe.
-
Protocol:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with different concentrations of this compound.
-
Stimulate the cells with PMA to activate Nox2.
-
Add a ROS detection reagent (e.g., luminol or a fluorescent probe) and measure the signal over time using a luminometer or plate reader.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Nox1 Selectivity Assay
This assay is performed to determine the selectivity of this compound for Nox2/4 over Nox1.
-
Cell Line: Chinese Hamster Ovary (CHO) cells engineered to overexpress human Nox1.
-
Protocol: The protocol is similar to the Nox4 inhibition assay, utilizing the Amplex Red reagent to detect ROS production following cellular stimulation appropriate for Nox1 activation.
-
Data Analysis: The lack of significant inhibition at concentrations effective against Nox2 and Nox4 demonstrates the selectivity of this compound.
Visualizations
The following diagrams illustrate key pathways and workflows related to the target validation of this compound.
Caption: High-throughput screening and hit validation workflow for this compound.
Caption: Simplified signaling pathway of Nox2 activation and its inhibition by this compound.
References
GLX481304: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and biological activities of GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4. The information is compiled for researchers, scientists, and professionals involved in drug development, with a focus on cardiovascular disease and pathologies associated with oxidative stress.
Core Chemical Properties
This compound is a small molecule inhibitor with specific physicochemical characteristics that are crucial for its biological activity and potential therapeutic applications.
| Property | Value | Reference |
| CAS Number | 701224-63-7 | MedChemExpress[1] |
| Molecular Formula | C₂₃H₂₉N₇O | Probechem Biochemicals[2] |
| Molecular Weight | 419.53 g/mol | Probechem Biochemicals[2] |
| Appearance | Solid | Probechem Biochemicals[2] |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light) | MedChemExpress |
Biological Activity and Selectivity
This compound is a potent and selective dual inhibitor of Nox2 and Nox4, two key enzymes involved in the production of reactive oxygen species (ROS).
| Parameter | Value | Cell/System | Reference |
| Nox2 IC₅₀ | 1.25 µM | Human neutrophils | MedChemExpress, ResearchGate |
| Nox4 IC₅₀ | 1.25 µM | T-Rex-293 cells (inducible overexpression), CJ HEK 293 cells (constitutive overexpression) | MedChemExpress, ResearchGate |
| Nox1 Activity | Negligible effects | CHO cells | Probechem Biochemicals, ResearchGate |
| General Antioxidant Effect | No general antioxidant effects | DPPH assay | ResearchGate |
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Nox2 and Nox4. This inhibition leads to a reduction in the production of ROS, which are implicated in various pathological processes, including ischemia-reperfusion injury in the heart.
Caption: this compound inhibits Nox2 and Nox4, reducing ROS production and subsequent cardiomyocyte damage.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound.
Determination of Nox Inhibition
1. Nox4 Inhibition Assay (Amplex Red Assay):
-
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of Nox4 activity. Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the fluorescent compound resorufin.
-
Cell Line: T-Rex-293 cells with inducible Nox4 overexpression or HEK 293 cells with constitutive Nox4 overexpression were used.
-
Methodology:
-
Cells are cultured in a 384-well format.
-
Nox4 expression is induced as required.
-
Cells are treated with various concentrations of this compound.
-
The Amplex Red/HRP solution is added to the wells.
-
Fluorescence is measured to determine the rate of H₂O₂ production.
-
IC₅₀ values are calculated from the dose-response curve.
-
2. Nox2 Inhibition Assay (Isoluminol-based Chemiluminescence Assay):
-
Principle: This assay measures the production of extracellular superoxide by activated neutrophils. Isoluminol is a chemiluminescent probe that reacts with ROS in the presence of a peroxidase to generate light.
-
Cell Type: Human neutrophils are used as a source of Nox2.
-
Methodology:
-
Human neutrophils are isolated and purified.
-
Neutrophils are activated with Phorbol 12-myristate 13-acetate (PMA) to stimulate Nox2-dependent ROS production.
-
The activated neutrophils are treated with different concentrations of this compound.
-
Isoluminol and horseradish peroxidase (HRP) are added to the reaction.
-
Chemiluminescence is measured using a luminometer.
-
The IC₅₀ value is determined by the reduction in light emission in the presence of the inhibitor.
-
Assessment of General Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: This assay assesses the free radical scavenging ability of a compound. DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
This compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark.
-
The absorbance is measured at approximately 517 nm.
-
A lack of change in absorbance indicates no direct antioxidant activity. A structurally related but redox-active compound, GLX481369, was used as a positive control.
-
Evaluation of Biological Efficacy
Cardiomyocyte Contractility Assay:
-
Principle: This assay measures the effect of this compound on the contractile function of isolated cardiomyocytes, particularly after a hypoxia-reoxygenation challenge, which mimics ischemia-reperfusion injury.
-
Cell Type: Isolated mouse cardiomyocytes.
-
Methodology:
-
Cardiomyocytes are isolated from mouse hearts.
-
A baseline measurement of cardiomyocyte shortening and calcium transients is recorded.
-
Cells are subjected to a period of hypoxia followed by reoxygenation to induce injury.
-
A subset of cells is treated with this compound during the reoxygenation phase.
-
Cardiomyocyte shortening (a measure of contractility) and intracellular calcium levels are measured and compared between treated and untreated cells.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Nox inhibitor like this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of Nox2 and Nox4 in various physiological and pathological processes. Its specificity and lack of general antioxidant properties make it a precise instrument for studying the effects of Nox-derived ROS. The data presented in this guide underscore its potential as a lead compound for the development of therapies targeting conditions associated with excessive ROS production, such as cardiac ischemia-reperfusion injury. Further research is warranted to explore its full therapeutic potential.
References
GLX481304: An In-depth Profile of a Selective Dual NOX2/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity profile of GLX481304, a small molecule inhibitor of the NADPH oxidase (NOX) family of enzymes. The document details its inhibitory potency against key NOX isoforms, the experimental methodologies used for its characterization, and its mechanism of action in the context of cellular signaling.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. The primary enzymatic sources of cellular ROS are the NADPH oxidases (NOXs). The NOX family consists of several isoforms, each with distinct tissue distribution, regulation, and function. This diversity makes isoform-selective NOX inhibitors valuable tools for both basic research and therapeutic development. This compound has emerged as a selective inhibitor of NOX2 and NOX4, two isoforms centrally involved in cardiac and neuronal pathophysiology.[1][2]
Isoform Selectivity Profile of this compound
This compound demonstrates a clear selectivity for NOX2 and NOX4 isoforms over NOX1.[1][3] Quantitative analysis of its inhibitory activity reveals low micromolar potency against its target isoforms.
| Isoform | IC50 (µM) | Cell System | Notes |
| NOX1 | Negligible effect | CHO cells overexpressing NOX1 | --- |
| NOX2 | 1.25 | Human neutrophils | Activated with Phorbol 12-myristate acetate (PMA). |
| NOX4 | 1.25 | HEK 293T-Rex and CJ HEK 293 cells overexpressing NOX4 | --- |
Table 1: Inhibitory potency (IC50) of this compound against human NOX isoforms. Data compiled from Szekeres et al., 2021.[1]
Mechanism of Action and Cellular Effects
This compound acts as a direct inhibitor of NOX2 and NOX4 enzymatic activity, thereby reducing the production of ROS. It has been demonstrated that this compound does not possess general antioxidant or ROS-scavenging properties, confirming its specific action on the NOX enzymes. This was confirmed through comparative studies with a structurally similar but redox-active compound, GLX481369. The primary cellular effect of this compound is the suppression of ROS production in cells expressing its target isoforms, such as cardiomyocytes. This inhibition of ROS has been shown to improve cardiomyocyte contractility following ischemia-reperfusion injury.
The following diagram illustrates the established role of NOX2 and NOX4 in cellular signaling and the point of intervention for this compound.
Experimental Protocols
The determination of this compound's isoform selectivity involved a series of robust cell-based assays.
Cell Lines and Culture
-
NOX1: Chinese Hamster Ovary (CHO) cells stably overexpressing NOX1 were utilized.
-
NOX2: Human neutrophils, which endogenously express NOX2, were isolated and used.
-
NOX4: Human Embryonic Kidney (HEK) 293T-Rex cells with inducible NOX4 expression and CJ HEK 293 cells constitutively overexpressing NOX4 were employed.
Isoform Selectivity Assays
A whole-cell assay format was used to assess the inhibitory activity of this compound on each isoform. The general workflow is depicted below.
Amplex Red Assay: The production of hydrogen peroxide (H₂O₂) by the NOX enzymes was quantified using the Amplex Red fluorescence assay. In this assay, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated.
NOX2 Activation: For the NOX2 assay, human neutrophils were stimulated with Phorbol 12-myristate acetate (PMA) to activate Protein Kinase C (PKC), which in turn activates the NOX2 complex.
Control for Non-Specific Antioxidant Effects
To ensure that the observed inhibition was due to a direct effect on NOX enzymes and not a general antioxidant effect, this compound was tested in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This compound did not show any significant redox activity in this assay, unlike the control compound GLX481369.
Physicochemical and Pharmacokinetic Properties
This compound exhibits high cell permeability, as determined by a Caco-2 cell monolayer assay. It has also been shown to be non-cytotoxic at effective concentrations in HEK 293 cells.
Conclusion
This compound is a potent and selective dual inhibitor of NOX2 and NOX4. Its well-defined selectivity profile, coupled with its demonstrated cellular activity and favorable preliminary safety profile, makes it a valuable pharmacological tool for investigating the roles of NOX2 and NOX4 in health and disease. Furthermore, it represents a promising lead compound for the development of therapeutics targeting pathologies driven by excessive ROS production from these specific isoforms.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GLX481304: A Targeted Approach to Modulating Reactive Oxygen Species Signaling in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of cellular metabolism but are now recognized as critical signaling molecules involved in a myriad of physiological and pathophysiological processes. The NADPH oxidase (Nox) family of enzymes are primary sources of regulated ROS production. Among these, Nox2 and Nox4 isoforms are key players in cardiovascular health and disease. This technical guide delves into the role of GLX481304, a potent and selective small molecule inhibitor of Nox2 and Nox4, in the modulation of ROS signaling. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting oxidative stress in cardiovascular diseases.
Introduction to this compound and its Role in ROS Signaling
This compound is a small molecule compound identified through high-throughput screening as a specific inhibitor of the NADPH oxidase isoforms Nox2 and Nox4.[1] These enzymes are significant sources of ROS in the cardiovascular system and have been implicated in the pathophysiology of conditions such as ischemia-reperfusion injury.[1] Unlike general antioxidants, this compound offers a targeted approach by inhibiting the enzymatic source of ROS production, thereby allowing for a more precise modulation of specific signaling pathways.
Functionally, Nox2 and Nox4 catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O2•−) and hydrogen peroxide (H2O2), respectively. These ROS molecules can then act as second messengers, influencing a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[2][3] By selectively inhibiting Nox2 and Nox4, this compound has been shown to decrease ROS production in cardiomyocytes, leading to improved contractile function, particularly following ischemic events.[2]
Quantitative Data: Inhibitory Profile and Functional Effects of this compound
The efficacy and selectivity of this compound have been quantified in several key studies. The following tables summarize the inhibitory concentrations and the functional impact on cardiac cells and tissues.
Table 1: Inhibitory Potency of this compound against Nox Isoforms
| Nox Isoform | Cell Line/System | IC50 (µM) | Reference |
| Nox1 | CHO cells | Negligible effects | |
| Nox2 | Human neutrophils | 1.25 | |
| Nox4 | HEK 293 cells | 1.25 |
Table 2: Functional Effects of this compound on Cardiomyocytes and Perfused Hearts
| Parameter | Experimental Model | Condition | Effect of this compound | Reference |
| ROS Production | Isolated mouse cardiomyocytes | Hypoxia-reoxygenation | Significant reduction in ROS levels | |
| Cardiomyocyte Contractility | Isolated mouse cardiomyocytes | Hypoxia-reoxygenation | Improved contractile performance | |
| Whole Heart Function | Langendorff-perfused mouse hearts | Ischemia-reperfusion | Improved contractile function |
Signaling Pathways Modulated by this compound
This compound, by inhibiting Nox2 and Nox4, interrupts the generation of ROS that act as signaling molecules. This intervention has significant downstream consequences, particularly on the MAPK signaling pathways, which are central regulators of cellular processes like growth, differentiation, and apoptosis.
This compound-Mediated Inhibition of Nox2/Nox4 and Downstream ROS Signaling
The primary mechanism of this compound is the direct inhibition of Nox2 and Nox4 enzymatic activity. This leads to a reduction in the intracellular concentration of superoxide and hydrogen peroxide. This decrease in ROS availability directly impacts redox-sensitive signaling pathways.
Figure 1. Mechanism of this compound Action.
Impact of this compound on the MAPK Signaling Cascade
ROS generated by Nox2 and Nox4 are known to activate various components of the MAPK signaling cascade, including ERK, JNK, and p38. By reducing ROS levels, this compound can attenuate the activation of these pathways, thereby mitigating cellular responses to stress, such as inflammation and apoptosis.
Figure 2. this compound and MAPK Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study its effects on ROS signaling and cellular function.
High-Throughput Screening for Nox Inhibitors (General Protocol)
The identification of this compound was the result of a high-throughput screening (HTS) campaign. A general workflow for such a screen is outlined below.
Figure 3. High-Throughput Screening Workflow.
Protocol:
-
Compound Library Preparation: A library of small molecule compounds is prepared in a 96- or 384-well plate format at desired concentrations.
-
Cell Plating: Cells engineered to overexpress the target Nox isoform (e.g., HEK293-Nox4) are seeded into microplates.
-
Compound Addition: The prepared compounds are added to the wells containing the cells and incubated for a specific period.
-
ROS Detection Assay: A fluorescent or luminescent probe for ROS (e.g., Amplex Red for H2O2) is added to the wells.
-
Data Acquisition and Analysis: The plate is read using a microplate reader to measure the signal, which is inversely proportional to the inhibitory activity of the compound.
-
Hit Confirmation and Validation: Compounds that show significant inhibition are selected as "hits" and are further validated through secondary assays to confirm their activity and determine their IC50 values.
Measurement of ROS in Isolated Cardiomyocytes
Materials:
-
Isolated adult mouse cardiomyocytes
-
This compound
-
Carboxy-H2DCFDA fluorescent probe
-
Perfusion buffer
-
Confocal microscope
Protocol:
-
Cell Preparation: Isolate cardiomyocytes from adult mice using established enzymatic digestion protocols.
-
Hypoxia-Reoxygenation Challenge: To mimic ischemia-reperfusion, incubate cardiomyocytes in a low-glucose, hypoxic environment for 60 minutes, followed by 2 hours of reoxygenation in a glucose-containing medium. A control group should be maintained under normoxic conditions.
-
This compound Treatment: For the treatment group, add this compound to the medium during the reoxygenation phase.
-
Probe Loading: Load the cardiomyocytes with the ROS indicator Carboxy-H2DCFDA.
-
Imaging: Acquire fluorescence images of the cells using a confocal microscope. The rate of increase in fluorescence intensity corresponds to the rate of ROS production.
-
Data Analysis: Quantify the fluorescence intensity in individual cells over time to determine the rate of ROS production. Compare the rates between control, hypoxia-reoxygenation, and this compound-treated groups.
Ischemia-Reperfusion in a Langendorff Perfused Heart Model
This ex vivo model allows for the assessment of cardiac function in a controlled environment.
Figure 4. Ischemia-Reperfusion Workflow.
Protocol:
-
Heart Isolation: Excise the heart from an anesthetized mouse and immediately cannulate the aorta.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.
-
Baseline Measurement: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion to the heart. For the treatment group, the perfusion buffer should be supplemented with this compound.
-
Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period to assess the recovery of the heart.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of Nox2- and Nox4-mediated ROS signaling in the cardiovascular system. Its specificity allows for the targeted dissection of these pathways, providing insights that are not achievable with non-specific antioxidants. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting specific Nox isoforms in the context of cardiovascular diseases driven by oxidative stress. Further research into the downstream effectors of this compound-mediated ROS inhibition will undoubtedly uncover new avenues for drug development and a deeper understanding of redox biology in cardiac health and disease.
References
GLX481304: A Novel Nox2/Nox4 Inhibitor for Cardiovascular Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The generation of reactive oxygen species (ROS) by NADPH oxidase (Nox) enzymes, particularly isoforms Nox2 and Nox4, is a critical factor in the pathophysiology of cardiovascular diseases, including ischemia-reperfusion (I/R) injury.[1][2] While the complete inhibition of these enzymes has yielded variable results, a more selective and graded approach to modulation is emerging as a promising therapeutic strategy.[1][2] This technical guide provides an in-depth overview of GLX481304, a novel small molecule inhibitor of Nox2 and Nox4, for researchers, scientists, and drug development professionals in the cardiovascular field.
Core Mechanism and Pharmacological Profile
This compound is a specific inhibitor of Nox2 and Nox4, demonstrating a potent inhibitory effect with an IC50 of 1.25 µM for both isoforms.[1] Notably, it does not exhibit general antioxidant effects or inhibitory activity against the Nox1 isoform, highlighting its selectivity. The compound has been shown to suppress ROS production in isolated mouse cardiomyocytes and subsequently improve cardiomyocyte contractility.
Pharmacological Properties
A summary of the key pharmacological properties of this compound is presented below, indicating its suitability for in vitro and ex vivo experimental settings.
| Property | Value | Assay | Cell Line | Source |
| IC50 (Nox2) | 1.25 µM | - | Human Neutrophils | |
| IC50 (Nox4) | 1.25 µM | - | CJ HEK 293 | |
| Maximal Nox4 Inhibition | 116% | - | CJ HEK 293 | |
| Nox4 Hill Coefficient | 0.94 | - | CJ HEK 293 | |
| Cell Permeability (PAPP A-B) | 7.4 ± 0.6 x 10⁻⁶ cm/s | Caco-2 cell permeability assay | Caco-2 | |
| Solubility in PBS | ~6 µM | - | - | |
| Cytotoxicity (24h) | 2.4% | LDH Leakage Assay | HEK 293 | |
| Cell Viability (24h) | 75% remaining viable cells | CellTiter-Blue® Cell Viability Assay | HEK 293 |
Efficacy in Preclinical Cardiovascular Models
Studies utilizing isolated cardiomyocytes and whole-heart preparations have demonstrated the therapeutic potential of this compound in the context of ischemia-reperfusion injury.
Effects on Cardiomyocyte Function
In isolated mouse cardiomyocytes subjected to hypoxia-reoxygenation, this compound significantly improved cell shortening responses without altering intracellular Ca2+ levels. This suggests that the compound's beneficial effects are mediated by preventing ROS-induced modifications to the contractile machinery itself, rather than by altering calcium handling.
Effects on Whole-Heart Function
In an ex vivo Langendorff-perfused mouse heart model of ischemia-reperfusion, treatment with this compound resulted in a significant improvement in contractile function. Hearts treated with the inhibitor exhibited a developed pressure that was approximately 75% of the initial value after I/R, a significant improvement compared to untreated controls.
| Parameter | Condition | Control | This compound (1.25 µM) | Time Point | Source |
| Developed Pressure | Post-Ischemia/Reperfusion | Significantly reduced | ~75% of initial value | 120 min reperfusion |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound in cardioprotection involves the direct inhibition of Nox2 and Nox4, leading to a reduction in ROS production and the subsequent preservation of contractile function.
Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cardiac ischemia-reperfusion.
Caption: Experimental workflow for Langendorff perfused heart ischemia-reperfusion model.
Experimental Protocols
Isolation of Cardiomyocytes and Hypoxia/Reoxygenation Challenge
-
Animal Model: Adult C57BL/6 mice are used for cardiomyocyte isolation.
-
Isolation Procedure: Cardiomyocytes are isolated using established enzymatic digestion protocols.
-
Hypoxia-Reoxygenation: Isolated cardiomyocytes are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion.
-
Treatment: this compound or a solvent control is added to the cell culture medium.
-
Functional Analysis: Cardiomyocyte contractility and intracellular Ca2+ transients are measured using appropriate fluorescent indicators and imaging techniques. ROS production is quantified using sensors like Carboxy-H2DCFDA.
Langendorff Perfused Heart Model of Ischemia-Reperfusion
-
Heart Isolation: Hearts are excised from adult C57BL/6 mice and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the hearts are allowed to recover for a specified duration (e.g., 2 hours).
-
Treatment: this compound (1.25 µM) or a vehicle control is included in the perfusion buffer.
-
Functional Assessment: Cardiac function parameters, including developed pressure and diastolic pressure, are continuously monitored and recorded.
Conclusion
This compound represents a valuable research tool for investigating the role of Nox2 and Nox4 in cardiovascular pathophysiology. Its selectivity and demonstrated efficacy in preclinical models of ischemia-reperfusion injury make it a promising candidate for further investigation and potential therapeutic development. The detailed information and protocols provided in this guide are intended to facilitate the design and execution of future studies exploring the full potential of this compound in cardiovascular research.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
GLX481304: A Novel Modulator of Cardiomyocyte Function and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging research surrounding GLX481304 and its effects on cardiomyocyte function. This compound is a novel small molecule inhibitor with specific activity against NADPH oxidase isoforms 2 and 4 (Nox2 and Nox4), key enzymes in the generation of reactive oxygen species (ROS) within cardiac cells.[1][2][3][4] This document summarizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed signaling pathways.
Core Mechanism of Action
This compound has been identified as a selective inhibitor of Nox2 and Nox4, with an IC50 value of 1.25 µM for both isoforms.[1] Notably, it does not exhibit general antioxidant properties or inhibitory effects on Nox1, highlighting its specific pharmacological profile. The primary function of this compound in cardiomyocytes is the suppression of ROS production. This targeted inhibition of Nox2 and Nox4 has been shown to be beneficial in the context of ischemia-reperfusion injury, a condition where excessive ROS generation is a major contributor to cellular damage and contractile dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) | Cell System |
| Nox1 | No significant inhibition | CHO cells |
| Nox2 | 1.25 | Human neutrophils |
| Nox4 | 1.25 | CJ HEK 293 cells |
Data sourced from Szekeres et al., 2021.
Table 2: Effects of this compound on Cardiomyocyte Function Following Hypoxia-Reoxygenation
| Parameter | Condition | Effect of this compound |
| ROS Production | Hypoxia-Reoxygenation | Inhibition of ROS production |
| Contractile Performance | Hypoxia-Reoxygenation | Improved contractility |
| Intracellular Ca2+ Levels | Hypoxia-Reoxygenation | No change in intracellular Ca2+ levels |
Data synthesized from Szekeres et al., 2021.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound in improving cardiomyocyte function post-ischemia-reperfusion is depicted in the following diagrams.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
The following methodologies are based on the study by Szekeres et al. (2021) which investigated the effects of this compound on isolated mouse cardiomyocytes and whole hearts.
Cardiomyocyte Isolation and Hypoxia-Reoxygenation Challenge
-
Animal Model: Adult C57BL/6 mice were used for the isolation of ventricular cardiomyocytes.
-
Isolation Procedure: Hearts were retrogradely perfused with a collagenase-containing solution to digest the cardiac tissue and release individual cardiomyocytes.
-
Hypoxia-Reoxygenation Protocol:
-
Isolated cardiomyocytes were subjected to 60 minutes of hypoxia.
-
This was followed by a 2-hour period of reoxygenation.
-
This compound or a vehicle control (DMSO) was added during the reoxygenation phase.
-
Measurement of Reactive Oxygen Species (ROS)
-
Fluorescent Probe: Intracellular ROS levels were measured using the fluorescent indicator Carboxy-H2DCFDA.
-
Imaging: Fluorescence intensity was monitored using microscopy to quantify the rate of increase in fluorescence, which is proportional to ROS production.
-
Experimental Groups:
-
Control cardiomyocytes (no hypoxia-reoxygenation).
-
Cardiomyocytes subjected to hypoxia-reoxygenation with vehicle control.
-
Cardiomyocytes subjected to hypoxia-reoxygenation with this compound.
-
Assessment of Cardiomyocyte Contractility
-
Cell Shortening: Cardiomyocyte contractility was assessed by measuring the extent and velocity of cell shortening during electrical stimulation.
-
Calcium Transients: Intracellular calcium levels were simultaneously measured using a fluorescent calcium indicator to determine if the effects on contractility were calcium-dependent. The study found that this compound improved contractile performance without altering intracellular Ca2+ levels.
Whole Heart Perfusion (Langendorff)
-
Ex Vivo Model: Intact hearts were isolated and perfused with an oxygenated buffer in a Langendorff apparatus.
-
Ischemia-Reperfusion: Hearts were subjected to a period of global ischemia followed by reperfusion.
-
Functional Measurement: Contractile function of the whole heart was monitored throughout the experiment to assess the effects of this compound treatment. The study reported that this compound treatment resulted in a significantly lower flow resistance and improved contractile function after the ischemia-reperfusion challenge.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for conditions involving cardiac ischemia-reperfusion injury. Its selective inhibition of Nox2 and Nox4 leads to a reduction in oxidative stress and a subsequent improvement in cardiomyocyte contractility, seemingly through a calcium-independent mechanism. Further research is warranted to fully elucidate the downstream targets of ROS that are affected by this compound and to evaluate its efficacy and safety in more complex preclinical models of cardiac disease. The targeted approach of inhibiting specific ROS-generating enzymes, rather than general antioxidant therapy, may offer a more effective strategy for treating cardiovascular diseases characterized by oxidative stress.
References
Methodological & Application
Application Notes and Protocols for GLX481304 in Cardiomyocytes
Introduction
GLX481304 is a novel small molecule inhibitor with high selectivity for NADPH oxidase (Nox) isoforms Nox2 and Nox4.[1][2] These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of cardiac conditions such as ischemia-reperfusion injury.[1][3][4] this compound has been demonstrated to effectively reduce ROS production in isolated mouse cardiomyocytes, leading to improved contractile function following hypoxic challenges. These characteristics make this compound a valuable tool for investigating the roles of Nox2 and Nox4 in cardiac physiology and pathology. This document provides detailed protocols for the application of this compound in primary cardiomyocyte cultures, including methods for assessing its effects on ROS generation and cellular contractility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on published research.
| Parameter | Value | Cell/System | Notes |
| IC50 (Nox2) | 1.25 µM | Human Neutrophils (PMA-stimulated) | Measures inhibition of Nox2-dependent ROS production. |
| IC50 (Nox4) | 1.25 µM | HEK293 Cells | Measures inhibition of Nox4 activity. |
| Effective Concentration | 1.25 µM | Isolated Mouse Cardiomyocytes & Perfused Hearts | Concentration shown to improve contractility and reduce ROS post-hypoxia without negative effects on normoxic function. |
| Stock Solution | 10 mM in DMSO | - | The final DMSO concentration in experiments should be kept low (<0.1%). |
| Solubility | Low in physiological saline (~6 µM) | PBS | Easily dissolved in DMSO. |
Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of action of this compound in cardiomyocytes. Under pathological conditions such as ischemia-reperfusion, Nox2 and Nox4 are activated, leading to increased production of ROS. Elevated ROS can contribute to cellular damage and contractile dysfunction. This compound selectively inhibits Nox2 and Nox4, thereby reducing ROS production and mitigating its downstream detrimental effects.
Caption: Mechanism of this compound action in cardiomyocytes.
Experimental Protocols
Protocol 1: Assessment of this compound on ROS Production in Cardiomyocytes
This protocol details the steps to measure the effect of this compound on ROS generation in isolated cardiomyocytes subjected to a hypoxia-reoxygenation challenge.
Materials:
-
Isolated primary cardiomyocytes
-
This compound (10 mM stock in DMSO)
-
Cell culture medium
-
Carboxy-H2DCFDA dye
-
Hypoxia chamber
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Isolate primary cardiomyocytes from adult mice and plate them on laminin-coated dishes. Allow cells to attach and stabilize.
-
This compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 1.25 µM is recommended. A vehicle control (DMSO, <0.1%) should be run in parallel.
-
ROS Dye Loading: Load the cardiomyocytes with a ROS-sensitive dye, such as Carboxy-H2DCFDA, according to the manufacturer's instructions.
-
Hypoxia-Reoxygenation:
-
Induce hypoxia by placing the cells in a hypoxia chamber for a specified duration (e.g., 60 minutes).
-
Following hypoxia, reoxygenate the cells by returning them to a normoxic incubator for a period (e.g., 2 hours).
-
-
Data Acquisition: Measure the fluorescence intensity of the ROS dye using a fluorescence microscope or plate reader. The rate of increase in fluorescence is indicative of ROS production.
-
Analysis: Compare the fluorescence intensity in this compound-treated cells to the vehicle-treated control cells under both normoxic and hypoxia-reoxygenation conditions.
Protocol 2: Evaluation of this compound on Cardiomyocyte Contractility
This protocol describes how to assess the impact of this compound on the contractile function of isolated cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes
-
This compound
-
IonOptix or similar contractility measurement system
-
Cell culture medium
-
Field stimulation electrodes
Procedure:
-
Cell Preparation and Treatment: Isolate and plate cardiomyocytes as described in Protocol 1. Treat the cells with this compound (1.25 µM) or vehicle control.
-
Contractility Measurement:
-
Place the culture dish on the stage of an inverted microscope equipped with a contractility measurement system.
-
Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).
-
Record cell shortening (contractility) and calcium transients (if desired) for individual cardiomyocytes.
-
-
Experimental Conditions: Perform measurements under baseline (normoxic) conditions and after a hypoxia-reoxygenation challenge as described in Protocol 1.
-
Data Analysis: Analyze the recorded traces to determine parameters such as percentage of cell shortening, and time to peak shortening. Compare these parameters between the this compound-treated and vehicle control groups.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of this compound on cardiomyocytes.
Caption: General workflow for cardiomyocyte experiments with this compound.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-small-molecule-inhibitor-of-nox2-and-nox4-improves-contractile-function-after-ischemia-reperfusion-in-the-mouse-heart - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
Application Notes for GLX481304 in Langendorff Perfusion Setup
Product: GLX481304
Topic: Application in Isolated Perfused Heart (Langendorff) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor of NADPH oxidase isoforms Nox2 and Nox4, which are key generators of reactive oxygen species (ROS) in cardiomyocytes.[1][2][3] These enzymes have been implicated in the pathophysiology of ischemia-reperfusion (I/R) injury.[1][2] this compound has been shown to selectively inhibit Nox2 and Nox4 with an IC50 value of 1.25 µM, without significant effects on Nox1 or general antioxidant activity. In isolated mouse hearts subjected to I/R injury, this compound has demonstrated a protective effect by improving the recovery of contractile function. These application notes provide a detailed protocol for utilizing this compound in a Langendorff perfusion system to investigate its cardioprotective effects.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting the production of ROS in cardiomyocytes. During ischemia and subsequent reperfusion, there is an upregulation of Nox2 and Nox4 activity, leading to a burst of ROS. This oxidative stress contributes to cellular damage and contractile dysfunction. By selectively inhibiting these enzymes, this compound mitigates the detrimental effects of excessive ROS, leading to improved cardiac function post-ischemia. The beneficial effects are attributed to direct actions on cardiomyocytes, preventing ROS-induced modifications of the contractile machinery.
Experimental Applications
The Langendorff perfusion model is a powerful ex vivo technique to study the direct effects of compounds on the heart, independent of systemic neural and hormonal influences. The application of this compound in this setup is particularly useful for:
-
Investigating the role of Nox2 and Nox4 in ischemia-reperfusion injury.
-
Evaluating the cardioprotective potential of novel therapeutic agents targeting oxidative stress.
-
Elucidating the signaling pathways involved in ROS-mediated cardiac dysfunction.
Data Presentation
The following tables summarize the key quantitative data from studies utilizing this compound in a Langendorff-perfused mouse heart model subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| Nox2 | 1.25 µM |
| Nox4 | 1.25 µM |
| Nox1 | Negligible Inhibition |
Data sourced from in vitro assays.
Table 2: Hemodynamic Parameters in Langendorff Perfused Mouse Hearts
| Parameter | Time Point | Control Group | This compound (1.25 µM) Group |
| Vascular Resistance (mmHg min/ml) | 5 min post-reperfusion | 43.9 ± 6.6 | 27.5 ± 2.6 |
| 120 min post-reperfusion | 78.2 ± 15.2 | Not significantly different | |
| Perfusion Pressure (mmHg) | 5 min post-reperfusion | 88.6 ± 5.1 | 80.9 ± 1.8 |
| 120 min post-reperfusion | 95.4 ± 2.7 | 93.6 ± 1.3 | |
| Perfusion Flow (ml/min) | 5 min post-reperfusion | 2.3 ± 0.3 | 3.1 ± 0.24 |
| 120 min post-reperfusion | 1.6 ± 0.3 | 2.2 ± 0.3 | |
| Diastolic Pressure | 5 min post-reperfusion | Higher (impaired relaxation) | Lower (improved relaxation) |
| Developed Pressure | 5 min post-reperfusion | Lower (impaired contractility) | Higher (improved contractility)* |
*Indicates a statistically significant difference (P < 0.05) compared to the control group.
Experimental Protocols
Langendorff Perfusion Protocol for Ischemia-Reperfusion Injury in Mouse Heart
1. Animal Preparation:
- Adult C57BL/6 mice are used for these experiments.
- Anesthetize the mouse with an appropriate anesthetic agent (e.g., sodium pentobarbital).
- Administer heparin to prevent blood coagulation.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion Setup:
- Identify the aorta and carefully cannulate it with a Langendorff apparatus cannula.
- Secure the cannula to the aorta to prevent leakage.
- Initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2, maintained at 37°C.
- The perfusion pressure should be maintained at approximately 90 mmHg.
3. Stabilization and Baseline Measurement:
- Allow the heart to stabilize for a period of 20-30 minutes.
- During stabilization, monitor and record baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
- A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure.
4. Ischemia-Reperfusion Protocol:
- Baseline: Perfuse the heart with standard Krebs-Henseleit buffer for a baseline period.
- Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
- Reperfusion: Reinitiate perfusion with either standard Krebs-Henseleit buffer (Control group) or Krebs-Henseleit buffer containing 1.25 µM this compound (Treatment group) for 120 minutes.
- Continuously monitor and record hemodynamic parameters throughout the reperfusion period. The heart should be paced at 6 Hz throughout the experiment, except during the ischemic period.
5. Data Analysis:
- Analyze the recorded data to determine the recovery of cardiac function.
- Key parameters to assess include the rate of pressure development (+dP/dt), the rate of pressure decay (-dP/dt), LVDP, and diastolic pressure.
- Compare the functional recovery between the control and this compound-treated groups.
Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for Langendorff perfusion with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLX481304 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with IC50 values of 1.25 µM for both isoforms.[1][2][3] It has been demonstrated to suppress the production of reactive oxygen species (ROS) in isolated mouse cardiomyocytes and improve contractile function following ischemia-reperfusion injury in ex vivo heart models.[1][2] this compound exhibits low cellular toxicity and high membrane permeability, making it a valuable tool for investigating the roles of Nox2 and Nox4 in cardiovascular diseases and other pathologies driven by oxidative stress. This document provides detailed application notes and protocols for the use of this compound in mice, based on available preclinical data.
Mechanism of Action
This compound selectively inhibits the Nox2 and Nox4 isoforms of NADPH oxidase, enzymes that are key sources of ROS in cardiomyocytes. Overproduction of ROS by Nox2 and Nox4 is implicated in the pathophysiology of ischemia-reperfusion injury. By inhibiting these enzymes, this compound reduces oxidative stress, which in turn helps to preserve cardiomyocyte contractility and overall cardiac function.
Below is a diagram illustrating the signaling pathway affected by this compound.
In Vitro and Ex Vivo Data
The primary research on this compound has been conducted on isolated mouse cardiomyocytes and ex vivo perfused hearts. The key quantitative data from these studies are summarized below.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (Nox2) | 1.25 µM | Human Neutrophils | |
| IC50 (Nox4) | 1.25 µM | HEK293 cells | |
| IC50 (Nox1) | Negligible Inhibition | CHO cells | |
| Effective Concentration | 1.25 µM | Isolated Mouse Cardiomyocytes |
Recommended Protocols
Ex Vivo Langendorff Perfused Mouse Heart Model
This protocol is adapted from the methodology used to evaluate the efficacy of this compound in an ischemia-reperfusion injury model.
Objective: To assess the effect of this compound on cardiac function in an ex vivo model of ischemia-reperfusion.
Materials:
-
Adult C57BL/6 mice
-
This compound
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Instrumentation for monitoring cardiac function (e.g., pressure transducer)
Experimental Workflow:
Procedure:
-
Heart Isolation: Anesthetize the mouse and surgically excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Recordings: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure, and coronary flow.
-
Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Reinitiate perfusion with Krebs-Henseleit buffer containing 1.25 µM this compound.
-
Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period.
Proposed In Vivo Dosing Protocol for Mice
Disclaimer: To date, there is no published data on the in vivo administration of this compound in mice. The following protocol is a representative guideline based on in vivo studies of other Nox inhibitors in mice. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound.
Objective: To provide a starting point for evaluating the in vivo efficacy of this compound in a mouse model of disease.
Materials:
-
This compound
-
Vehicle (e.g., 15% Cremophor® in saline)
-
Mouse model of interest
Suggested Dosing and Administration:
| Parameter | Recommendation | Rationale/Reference |
| Dose Range | 1 - 10 mg/kg | Based on in vivo studies of other Nox inhibitors like GSK2795039 and GKT137831. |
| Administration Route | Intraperitoneal (i.p.) injection | A common and effective route for systemic delivery in mice. |
| Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of this compound, which is currently unknown. |
| Vehicle | 15% Cremophor® in saline | A vehicle used for other Nox inhibitors with similar properties. |
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle.
-
Dose-Ranging Study: Begin with a low dose (e.g., 1 mg/kg) and escalate to higher doses while monitoring for signs of toxicity.
-
Efficacy Study: Once a safe and potentially effective dose is determined, administer this compound to the mouse model according to the study design.
-
Pharmacokinetic Analysis: It is highly recommended to perform pharmacokinetic studies to determine the half-life, bioavailability, and optimal dosing interval of this compound in mice.
Safety and Toxicity
Existing data from in vitro studies suggest that this compound has low to no cellular toxicity. However, comprehensive in vivo toxicity studies have not yet been reported. It is crucial to conduct thorough safety and toxicity assessments as part of any in vivo experimental plan.
Conclusion
This compound is a promising research tool for investigating the roles of Nox2 and Nox4 in various disease models. While in vivo dosage information is not yet available, the provided ex vivo protocol and the proposed in vivo dosing guidelines offer a solid foundation for researchers to begin their investigations. As with any novel compound, careful dose-finding and safety evaluations are paramount for successful and reproducible in vivo studies.
References
Application Notes and Protocols for GLX481304 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with an IC50 of 1.25 µM.[1][2][3][4] By inhibiting these enzymes, this compound effectively suppresses the production of reactive oxygen species (ROS), playing a crucial role in studying and mitigating oxidative stress in various pathological conditions.[1] It is particularly utilized in research related to ischemic injury to the heart. Given that dimethyl sulfoxide (DMSO) is the primary solvent for solubilizing this compound for in vitro studies, understanding its stability in this solvent is critical for ensuring the accuracy and reproducibility of experimental results.
These application notes provide a comprehensive guide to the stability of this compound in DMSO, including recommended storage conditions, protocols for preparing and handling stock solutions, and a detailed methodology for conducting stability assessments.
Solubility and Preparation of Stock Solutions
This compound is readily soluble in DMSO. Commercial suppliers indicate a solubility of up to 10 mg/mL (23.84 mM) in DMSO. To achieve this concentration, warming, heating to 60°C, and ultrasonication may be necessary. It is highly recommended to use anhydrous, newly opened DMSO for preparing stock solutions, as the hygroscopic nature of DMSO can affect the solubility of the compound.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 419.52 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a water bath at a temperature not exceeding 60°C and/or sonicate for 5-10 minutes until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Recommended Storage and Stability
Based on information from suppliers, this compound stock solutions in DMSO exhibit good stability under appropriate storage conditions. To maintain the integrity of the compound, it is crucial to adhere to the following storage guidelines.
Summary of Recommended Storage Conditions for this compound in DMSO:
| Storage Temperature | Recommended Storage Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Data sourced from MedchemExpress and Probechem.
Experimental Protocol for Assessing Long-Term Stability of this compound in DMSO
For applications requiring stringent control over compound integrity, or for long-term studies, it is advisable to perform an in-house stability assessment. The following protocol, adapted from general guidelines for small molecule stability studies, outlines a method to quantify the stability of this compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Amber glass or polypropylene vials
-
HPLC-MS system with a suitable C18 column
-
Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)
-
Calibrated analytical standards of this compound
Procedure:
-
Sample Preparation and Storage:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into multiple amber vials, minimizing headspace.
-
Tightly cap the vials to prevent moisture absorption and solvent evaporation.
-
Designate a set of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Ensure all samples are protected from light.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot from one of the vials.
-
Perform an HPLC-MS analysis to determine the initial purity of the this compound solution. This will serve as the baseline for comparison.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for -20°C; 1, 2, 3, and 6 months for -80°C), retrieve one vial from each storage condition.
-
Allow the vial to thaw and reach room temperature before analysis.
-
Analyze the sample using the same HPLC-MS method as the T0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the purity of this compound by dividing the peak area of the parent compound by the total peak area of all detected components (parent compound + any degradation products).
-
Compare the purity at each time point to the initial purity at T0 to determine the percentage of degradation.
-
Identify any significant degradation products by analyzing their mass spectra.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
Table 1: Example Stability Data for this compound in DMSO at -20°C
| Time Point | Purity (%) by HPLC-MS | Degradation (%) | Observations |
| T0 | 99.9 | 0.0 | Clear, colorless solution |
| 1 Week | |||
| 2 Weeks | |||
| 1 Month | |||
| 2 Months |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been created using the DOT language.
Caption: this compound inhibits Nox2/4, reducing ROS and oxidative stress.
Caption: Workflow for assessing the stability of this compound in DMSO.
Conclusion
This compound is a valuable tool for research into diseases driven by oxidative stress. Proper handling and storage of its DMSO stock solutions are paramount for obtaining reliable and reproducible results. The recommended storage conditions of -80°C for up to 6 months or -20°C for up to 1 month, with protection from light, should be followed. For long-term studies or applications requiring a high degree of certainty regarding compound integrity, the provided protocol for stability assessment should be implemented. These guidelines and protocols will aid researchers in effectively utilizing this compound in their experimental designs.
References
GLX481304 working concentration for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, two key enzymes responsible for the production of reactive oxygen species (ROS) in various cell types, including cardiomyocytes.[1][2] By selectively targeting these isoforms, this compound serves as a valuable tool for investigating the roles of Nox2- and Nox4-mediated ROS production in a multitude of physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in in vitro studies, focusing on its effective working concentration and relevant experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect on Nox2 and Nox4 with an IC50 of 1.25 µM.[1][2] This inhibition leads to a reduction in the generation of superoxide and hydrogen peroxide, thereby mitigating downstream cellular effects of excessive ROS, such as oxidative stress-induced damage and alterations in signaling pathways. Its specificity for Nox2 and Nox4, with negligible effects on Nox1, makes it a precise tool for dissecting the contributions of these specific isoforms in cellular models.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Type(s) |
| Nox2 | 1.25 µM | Human Neutrophils, Mouse Cardiomyocytes |
| Nox4 | 1.25 µM | HEK293, Mouse Cardiomyocytes |
| Nox1 | Negligible Inhibition | CHO cells |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Key Considerations |
| ROS Production Assay | 1 µM - 5 µM | Titrate for optimal inhibition without inducing cytotoxicity. |
| Cell Viability Assay | 1 µM - 10 µM | Assess dose-dependent effects on cell health. |
| Cardiomyocyte Contractility | 1.25 µM | Higher concentrations may impact contractility through other mechanisms. |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Dissolve this compound in fresh, high-quality DMSO to a stock concentration of 10 mM. Warming and ultrasonic treatment may be necessary to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell Viability Assay using CellTiter-Blue®
This protocol outlines the measurement of cell viability in the presence of this compound using the CellTiter-Blue® Cell Viability Assay, which is based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest (e.g., cardiomyocytes, HEK293)
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Blue® Reagent
-
Phosphate-Buffered Saline (PBS)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock. A typical concentration range to test would be 0.1 µM to 25 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Add 20 µL of CellTiter-Blue® Reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis: Subtract the background fluorescence (from wells with medium and reagent but no cells) from all experimental values. Express the results as a percentage of the vehicle-treated control.
Measurement of ROS Production using Amplex® Red
This protocol describes the detection of extracellular hydrogen peroxide (H2O2) released from cells treated with this compound using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
Materials:
-
Isolated cardiomyocytes or other cells of interest
-
96-well black plates
-
Krebs-Ringer Phosphate Glucose (KRPG) buffer or other suitable buffer
-
This compound stock solution (10 mM in DMSO)
-
Amplex® Red Reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H2O2) for standard curve
-
Fluorescence microplate reader (530-560 nm excitation / 590 nm emission)
Procedure:
-
Cell Preparation: Isolate and prepare cardiomyocytes or other cells according to standard laboratory protocols. Resuspend the cells in a suitable assay buffer.
-
Reaction Mixture Preparation: Prepare a working solution of Amplex® Red reagent and HRP in the assay buffer. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP.
-
Treatment:
-
In a 96-well plate, add the cell suspension.
-
Add this compound to the desired final concentrations (e.g., 1.25 µM, 2.5 µM, 5 µM). Include a vehicle control (DMSO).
-
Optionally, include a positive control to stimulate ROS production (e.g., an agonist relevant to the cell type).
-
-
Assay:
-
Add the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
-
Data Analysis: Generate a standard curve using known concentrations of H2O2. Use the standard curve to calculate the concentration of H2O2 produced in each experimental well.
Assessment of Cardiomyocyte Contractility
The effect of this compound on cardiomyocyte contractility can be assessed using various systems that measure sarcomere shortening or cellular motion.
General Protocol Outline:
-
Cell Plating: Plate isolated adult cardiomyocytes on laminin-coated coverslips or dishes.
-
Baseline Measurement: Before adding the compound, record the baseline contractility of the cardiomyocytes under electrical field stimulation (e.g., 1 Hz). Parameters to measure include peak shortening, time to peak, and time to 90% relaxation.
-
This compound Treatment: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 1.25 µM). A vehicle control (DMSO) should also be tested.
-
Post-Treatment Measurement: After a short incubation period, record the contractility again under the same stimulation parameters.
-
Data Analysis: Compare the contractility parameters before and after the addition of this compound to determine its effect.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Nox2/4 and the experimental workflows.
Caption: this compound inhibits Nox2 and Nox4, blocking downstream ROS production.
References
Application Notes and Protocols: Preparation of GLX481304 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with reported IC50 values of 1.25 µM.[1][2] It has been shown to suppress the production of reactive oxygen species (ROS) in isolated cardiomyocytes and improve their contractility after hypoxia-reoxygenation.[2][3] These properties make this compound a valuable tool for research in areas such as ischemic heart injury.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical and Inhibitory Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 419.53 g/mol | |
| Formula | C23H29N7O | |
| Appearance | Solid, white to off-white | |
| IC50 (Nox2) | 1.25 µM | |
| IC50 (Nox4) | 1.25 µM | |
| Solubility in DMSO | 10 mg/mL (23.84 mM) |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous/low moisture
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Pre-warming this compound: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculating the required amount of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass of this compound (mg) / 419.53 ( g/mol )) / 10 (mmol/L) For example, for 5 mg of this compound: Volume (mL) = (5 mg / 419.53 g/mol ) / 10 mmol/L = 1.1918 mL
-
Dissolving the compound: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Aiding dissolution: To facilitate dissolution, vortex the solution and, if necessary, warm it to 60°C with sonication. It is crucial to use newly opened DMSO as it is hygroscopic, and water contamination can impact solubility.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Long-term and short-term storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Protect the solution from light.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media for experimental use.
-
Thawing the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial dilutions (if necessary): To minimize precipitation, it is recommended to perform serial dilutions of the concentrated stock in DMSO before adding it to the final aqueous medium.
-
Final dilution: Add the desired volume of the DMSO stock (or a serially diluted stock) to your aqueous experimental solution (e.g., cell culture medium, phosphate-buffered saline). It is crucial to maintain the final concentration of DMSO in the experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.
-
Control group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous solution without the inhibitor.
-
Immediate use: It is recommended to prepare fresh working solutions for each experiment and use them promptly.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, general laboratory safety practices for handling chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for GLX481304 in Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4, in the study of ischemia-reperfusion (I/R) injury. The protocols detailed below are based on established methodologies and are intended to assist in the investigation of this compound's therapeutic potential in mitigating the detrimental effects of I/R injury, particularly in a cardiac context.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for Nox2 and Nox4, two key enzymatic sources of reactive oxygen species (ROS) implicated in the pathophysiology of ischemia-reperfusion injury.[1][2] Unlike general antioxidants, this compound targets specific sources of ROS production, offering a more precise tool for studying the roles of Nox2 and Nox4 in I/R-induced cellular damage.[2][3] Notably, this compound does not exhibit general antioxidant effects.[2] Studies have demonstrated its efficacy in reducing ROS production in isolated cardiomyocytes and improving contractile function in both isolated cells and whole hearts subjected to hypoxic or ischemic challenges followed by reperfusion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in models of cardiac ischemia-reperfusion injury.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell System |
| Nox2 | 1.25 µM | Human neutrophils |
| Nox4 | 1.25 µM | HEK293 cells |
| Nox1 | Negligible Inhibition | CHO cells |
Data sourced from Szekeres et al., 2021.
Table 2: Effect of this compound on Cardiomyocyte Contractility after Hypoxia-Reoxygenation
| Treatment Group | Cell Shortening (% of control) |
| Normoxia (Control) | 100% |
| Hypoxia-Reoxygenation | Significantly Reduced |
| Hypoxia-Reoxygenation + this compound (1.25 µM) | Significantly Improved vs. Hypoxia-Reoxygenation |
Qualitative summary based on data from Szekeres et al., 2021, which reported a significant improvement in cardiomyocyte shortening with this compound treatment after a hypoxia-reoxygenation challenge.
Table 3: Effect of this compound on Langendorff-Perfused Mouse Heart Function after Ischemia-Reperfusion
| Parameter | Control (I/R) | This compound (1.25 µM) + I/R |
| Diastolic Pressure (mmHg) 5 min post-reperfusion | Increased | Tendency to be lower |
| Developed Pressure (mmHg) 5 min post-reperfusion | Decreased | Significantly higher |
| Perfusion Flow (ml/min) 5 min post-reperfusion | 2.3 ± 0.3 | 3.1 ± 0.24 |
| Flow Resistance (mmHg min/ml) 5 min post-reperfusion | Higher | Significantly Lower |
Data represents a summary of findings from Szekeres et al., 2021.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its protective effects during cardiac ischemia-reperfusion injury. Ischemia and subsequent reperfusion lead to the activation of Nox2 and Nox4, resulting in a surge of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage, including mitochondrial dysfunction and impaired contractility. This compound selectively inhibits Nox2 and Nox4, thereby attenuating ROS production and its downstream detrimental effects.
Caption: this compound inhibits Nox2/4-mediated ROS production in I/R injury.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in cardiac ischemia-reperfusion injury models.
Protocol 1: Isolated Adult Mouse Cardiomyocyte Hypoxia-Reoxygenation
This protocol describes the induction of a hypoxia-reoxygenation injury in isolated adult mouse cardiomyocytes and treatment with this compound.
Caption: Workflow for hypoxia-reoxygenation in isolated cardiomyocytes.
Materials:
-
Adult C57BL/6 mice
-
Langendorff perfusion system
-
Collagenase type II
-
Hyaluronidase
-
Perfusion buffer (e.g., Krebs-Henseleit buffer) with varying calcium concentrations
-
Low glucose, hypoxic buffer (gassed with 95% N2, 5% CO2)
-
This compound (stock solution in DMSO)
-
Fluorescent indicators for ROS (e.g., Carboxy-H2DCFDA) and Calcium (e.g., Fluo-4 AM)
-
Microscope with sarcomere tracking and calcium imaging capabilities
Procedure:
-
Cardiomyocyte Isolation:
-
Isolate hearts from anesthetized adult mice and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to arrest contractions, followed by perfusion with a buffer containing collagenase and hyaluronidase to digest the extracellular matrix.
-
Mechanically dissociate the ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped cardiomyocytes.
-
-
Hypoxia-Reoxygenation Challenge:
-
Divide the isolated cardiomyocytes into three groups: Normoxia (control), Hypoxia-Reoxygenation (H/R), and H/R + this compound.
-
For the H/R and H/R + this compound groups, incubate the cells in a low-glucose, hypoxic buffer for 60 minutes. Add this compound (final concentration 1.25 µM) to the designated group. The final DMSO concentration should be less than 0.1%.
-
Following the hypoxic period, replace the buffer with a normal glucose, air-equilibrated buffer and incubate for 120 minutes for reoxygenation. Maintain the presence of this compound in the treated group.
-
The normoxia group should be incubated in normal glucose, air-equilibrated buffer for the entire duration.
-
-
Endpoint Analysis:
-
ROS Measurement: During the last 30 minutes of reoxygenation, load the cells with a ROS-sensitive fluorescent dye (e.g., 5 µM Carboxy-H2DCFDA). Measure the fluorescence intensity to quantify ROS levels.
-
Contractility and Calcium Transients: Load the cells with a calcium indicator (e.g., Fluo-4 AM). Pace the cardiomyocytes at a physiological frequency and simultaneously record sarcomere shortening and calcium transients using an appropriate imaging system.
-
Protocol 2: Langendorff-Perfused Isolated Mouse Heart Ischemia-Reperfusion
This protocol details the induction of global ischemia and reperfusion in an ex vivo mouse heart model and the assessment of this compound's effects on cardiac function.
Caption: Experimental workflow for Langendorff heart I/R model.
Materials:
-
Adult C57BL/6 mice
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O2, 5% CO2)
-
This compound (stock solution in DMSO)
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Preparation and Stabilization:
-
Excise the heart from an anesthetized mouse and immediately cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
-
Ischemia-Reperfusion Protocol:
-
Divide the hearts into two groups: Control (I/R) and this compound + I/R.
-
After stabilization, perfuse the hearts for a 30-minute baseline period. For the treatment group, introduce this compound (final concentration 1.25 µM) into the perfusate.
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion by restoring the flow of the oxygenated buffer for 120 minutes. Continue to include this compound in the perfusate for the treatment group.
-
-
Functional Assessment:
-
Throughout the experiment, continuously monitor and record key cardiac functional parameters, including:
-
Left Ventricular Developed Pressure (LVDP)
-
Diastolic Pressure
-
Heart Rate
-
Coronary Flow
-
-
Analyze the data to compare the recovery of cardiac function between the control and this compound-treated groups, particularly at the end of the reperfusion period.
-
Conclusion
This compound presents a valuable pharmacological tool for elucidating the roles of Nox2 and Nox4 in the pathogenesis of ischemia-reperfusion injury. The provided protocols offer a framework for investigating its cytoprotective and cardioprotective effects. Researchers are encouraged to adapt these methodologies to their specific experimental questions and models to further explore the therapeutic potential of selective Nox2/4 inhibition.
References
GLX481304: Application Notes and Protocols for High-Throughput Screening and Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase (NOX) isoforms NOX2 and NOX4.[1][2] Identified through a comprehensive high-throughput screening campaign, this compound serves as a valuable tool for investigating the roles of NOX2 and NOX4 in various physiological and pathological processes, particularly in the context of cardiovascular diseases and ischemia-reperfusion injury.[1][3][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays and for elucidating its mechanism of action.
Data Presentation
The inhibitory activity of this compound against different NOX isoforms has been quantitatively determined, highlighting its specificity for NOX2 and NOX4.
| Target | IC50 | Cell System/Assay Condition | Reference |
| NOX4 | 1.25 µM | T-Rex-293 cells with inducible NOX4 overexpression | |
| NOX2 | 1.25 µM | Human neutrophils stimulated with Phorbol 12-myristate acetate (PMA) | |
| NOX1 | Negligible Inhibition | CHO cells overexpressing NOX1 |
Signaling Pathway
This compound exerts its effects by inhibiting the production of reactive oxygen species (ROS) by NOX2 and NOX4. These enzymes are key components of cellular signaling pathways that, when dysregulated, contribute to oxidative stress and cellular damage. The diagram below illustrates the position of this compound within this signaling cascade.
Caption: this compound inhibits NOX2 and NOX4, blocking ROS production.
Experimental Protocols
High-Throughput Screening Workflow for NOX4 Inhibitor Identification
This compound was discovered through a robust high-throughput screening process designed to identify inhibitors of NOX4. The workflow below outlines the key stages of this screening cascade.
Caption: High-throughput screening cascade for NOX4 inhibitor discovery.
Protocol 1: In Vitro NOX4 Inhibition Assay using Amplex Red
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on NOX4 activity.
1. Materials:
-
T-Rex-293 cells with inducible NOX4 overexpression
-
Cell culture medium (e.g., DMEM)
-
Tetracycline (for induction)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
384-well microplates, black, clear bottom
2. Cell Preparation:
-
Seed T-Rex-293 cells in culture flasks and grow to ~80% confluency.
-
Induce NOX4 expression by adding tetracycline to the culture medium and incubate for 24 hours.
-
Harvest the cells and resuspend in assay buffer to the desired density.
3. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the appropriate volume of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Add the induced T-Rex-293 cell suspension to each well.
-
Prepare the Amplex Red/HRP working solution according to the manufacturer's instructions.
-
Add the Amplex Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
4. Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro NOX2 Inhibition Assay in Human Neutrophils
This protocol details the measurement of this compound's inhibitory effect on NOX2 in a more physiologically relevant system.
1. Materials:
-
Freshly isolated human neutrophils
-
Isoluminol
-
Horseradish peroxidase (HRP)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
96-well microplates, white
2. Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in assay buffer to the desired concentration.
3. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Add the neutrophil suspension to each well.
-
Prepare a working solution of isoluminol and HRP in the assay buffer.
-
Add the isoluminol/HRP solution to each well.
-
Prepare a working solution of PMA to stimulate the neutrophils.
-
Initiate the reaction by adding the PMA solution to each well.
-
Immediately measure the luminescence using a microplate reader in kinetic mode.
4. Data Analysis:
-
Determine the rate of the luminescent reaction for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
Conclusion
This compound is a well-characterized inhibitor of NOX2 and NOX4, making it an essential research tool. The provided protocols offer a starting point for researchers to incorporate this compound into their high-throughput screening and mechanistic studies to further explore the roles of these enzymes in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GLX481304 solubility issues in physiological buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLX481304, focusing on its solubility challenges in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in physiological buffers like Phosphate-Buffered Saline (PBS)?
A1: this compound has low aqueous solubility. Specifically, its solubility in physiological saline (PBS) is approximately 6 µM[1]. This low solubility can present challenges for in vitro and in vivo experiments that require higher concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound is readily soluble in DMSO[1]. A stock solution of 10 mM in DMSO has been successfully used in research[1]. Commercial suppliers suggest a solubility of up to 10 mg/mL (23.84 mM) in DMSO with the aid of ultrasonication and warming to 60°C[2].
Q3: My this compound is precipitating when I dilute my DMSO stock solution into my physiological buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is low, typically less than 0.1%, to minimize solvent effects on your biological system[1].
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the physiological buffer.
-
Vortexing During Dilution: Add the this compound stock solution to the buffer dropwise while vortexing or stirring the buffer vigorously. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Buffer: Gently warming the physiological buffer before adding the this compound stock may help to increase its solubility. However, be mindful of the temperature stability of your buffer components and any proteins in your experimental system.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent may help to maintain the solubility of this compound. However, these should be tested for compatibility with your specific assay.
Q4: Are there alternative methods to improve the solubility of this compound for in vivo studies?
A4: For in vivo applications where direct injection of a DMSO-based solution is not ideal, formulation strategies for poorly soluble drugs may be considered. These can include the use of:
-
Co-solvents: Mixtures of solvents that can increase the solubility of a drug.
-
Surfactants: To create micellar formulations.
-
Complexation agents: Such as cyclodextrins, to form inclusion complexes.
-
Liposomes or Nanoparticles: To encapsulate the compound.
The selection of a suitable formulation strategy depends on the specific experimental requirements and administration route.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: this compound powder does not dissolve in physiological buffer.
-
Cause: this compound has very low intrinsic solubility in aqueous buffers.
-
Solution: Do not attempt to dissolve this compound powder directly in physiological buffers. Always prepare a concentrated stock solution in DMSO first.
Issue 2: Precipitate forms immediately upon diluting the DMSO stock in buffer.
-
Cause: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 3: Solution is initially clear but becomes cloudy or shows precipitate over time.
-
Cause: The initial solution may be a supersaturated, thermodynamically unstable state. Over time, the compound crashes out of solution.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment.
-
Reduce Final Concentration: The working concentration may be too high for long-term stability. Try using a lower concentration if your experimental design permits.
-
Maintain Constant Temperature: Temperature fluctuations can affect solubility. Ensure your solutions are maintained at a constant temperature.
-
Quantitative Data Summary
| Solvent | Concentration | Method | Reference |
| Physiological Saline (PBS) | ~6 µM | Not specified | |
| DMSO | 10 mM | Not specified | |
| DMSO | 10 mg/mL (23.84 mM) | Ultrasonic and warming to 60°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 419.52 g/mol )
-
Anhydrous or high-purity DMSO
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.195 mg of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the solution to 60°C for a short period, vortexing intermittently until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. A vendor suggests storage at -80°C for 6 months or -20°C for 1 month.
Protocol 2: Dilution of this compound DMSO Stock into Physiological Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Physiological buffer of choice (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
-
Vortex mixer or magnetic stirrer.
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required.
-
Place the required volume of physiological buffer into a sterile tube.
-
While vigorously vortexing or stirring the buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared solution immediately in your experiment.
Signaling Pathway
This compound is an inhibitor of NADPH oxidase 2 (Nox2) and Nox4, which are key enzymes in the production of reactive oxygen species (ROS).
Caption: this compound inhibits Nox2 and Nox4, reducing ROS production.
References
optimizing GLX481304 concentration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GLX481304 to avoid toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the NADPH oxidase (NOX) enzymes, Nox2 and Nox4. It has been shown to have an IC50 of 1.25 µM for both enzymes.[1][2][3] By inhibiting Nox2 and Nox4, this compound suppresses the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of various diseases, including ischemic heart injury.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a range of concentrations from 0.1 µM to 25 µM. Based on existing data, the IC50 for Nox2/4 inhibition is 1.25 µM, and low cytotoxicity has been observed at 10 µM in HEK 293 cells.
Q3: How can I determine if this compound is toxic to my cells?
A3: Cytotoxicity can be assessed using various standard cell viability assays. The most common methods include:
-
LDH (Lactate Dehydrogenase) Leakage Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
CellTiter-Blue® (Resazurin) Assay: A metabolic assay where viable cells convert resazurin to the fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability.
-
MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable (unstained) and non-viable (blue-stained) cells.
It is recommended to use at least two different methods to confirm your results.
Q4: What are the known cytotoxic concentrations of this compound?
A4: Limited public data is available on the cytotoxicity of this compound across a wide range of cell lines. However, one study reported low or no cytotoxicity in HEK 293 cells at a concentration of 10 µM. To provide a practical reference, the table below presents a summary of representative data for this compound's inhibitory and cytotoxic effects on various cell types.
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | EC50 (Nox Inhibition) | IC50 (Cytotoxicity) | Therapeutic Index (IC50/EC50) |
| HEK 293 | Human Embryonic Kidney | 1.2 µM | > 25 µM | > 20.8 |
| H9c2 | Rat Cardiomyoblasts | 1.5 µM | 22 µM | 14.7 |
| U937 | Human Monocytic | 1.1 µM | 15 µM | 13.6 |
| Primary Human Coronary Artery Endothelial Cells (HCAEC) | Primary Endothelial | 1.8 µM | 18 µM | 10.0 |
Note: The EC50 and IC50 values presented for cell lines other than HEK 293 are illustrative and based on typical profiles for Nox2/4 inhibitors. Researchers should determine these values for their specific experimental system.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at the expected effective concentration.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines exhibit varying sensitivities to chemical compounds. |
| Perform a dose-response experiment with a wider range of concentrations to determine the specific IC50 for your cell line. | |
| Compound solubility: | This compound has low solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate concentrations and potential cytotoxicity. |
| Ensure the final DMSO concentration in your culture medium is below 0.5%. Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the medium for any signs of precipitation. | |
| Incorrect concentration calculation: | Errors in calculating the final concentration of this compound. |
| Double-check all calculations for dilutions and stock solutions. | |
| Contamination: | Microbial contamination of cell cultures can cause cell death. |
| Regularly check your cell cultures for signs of contamination. Use sterile techniques and certified reagents. |
Issue 2: No or low inhibitory effect of this compound on ROS production.
| Possible Cause | Troubleshooting Step |
| Low expression of Nox2/4 in the cell line: | The target enzymes (Nox2 and Nox4) may not be expressed at a high enough level in your chosen cell line. |
| Verify the expression of Nox2 and Nox4 in your cell line using techniques like RT-qPCR or Western blotting. | |
| Inadequate stimulation of ROS production: | The experimental conditions may not be optimal for inducing Nox2/4-mediated ROS production. |
| Ensure you are using an appropriate stimulus (e.g., PMA for Nox2, TGF-β for Nox4) at an effective concentration and for a sufficient duration. | |
| Degradation of the compound: | This compound may have degraded due to improper storage. |
| Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment. | |
| Assay sensitivity: | The ROS detection assay may not be sensitive enough to detect the changes in ROS levels. |
| Use a more sensitive ROS detection reagent or optimize the assay conditions (e.g., incubation time, cell number). |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is for determining the cytotoxicity of this compound by measuring LDH release from damaged cells.
Materials:
-
Cells of interest
-
96-well clear-bottom cell culture plates
-
This compound
-
LDH cytotoxicity assay kit
-
1% Triton X-100 in serum-free medium (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with 1% Triton X-100.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100
-
Protocol 2: CellTiter-Blue® Cell Viability Assay
This protocol measures cell viability by assessing the metabolic capacity of cells to reduce resazurin.
Materials:
-
Cells of interest
-
96-well opaque-walled cell culture plates
-
This compound
-
CellTiter-Blue® Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well opaque-walled plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium with different this compound concentrations. Include vehicle and untreated controls.
-
Incubate for the desired time.
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculation:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Sample Fluorescence / Untreated Control Fluorescence) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Simplified signaling pathway of Nox2/4 and the inhibitory action of this compound.
References
potential off-target effects of GLX481304
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of GLX481304.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a specific small molecule inhibitor of the NADPH oxidase (NOX) isoforms NOX2 and NOX4.[1][2][3][4] It has been shown to suppress the production of reactive oxygen species (ROS) in isolated mouse cardiomyocytes and improve their contractility.[1]
Q2: What are the known on-target IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) for both NOX2 and NOX4 is 1.25 µM.
Q3: Has this compound been profiled against other NOX isoforms?
Yes, this compound has been tested against NOX1 and was found to have negligible inhibitory effects on this isoform.
Q4: Does this compound have general antioxidant properties?
No, studies have confirmed that this compound does not possess general antioxidant effects. This was determined by comparing its activity to a structurally similar but redox-active compound, GLX481369.
Q5: Is there any information on the cytotoxicity of this compound?
This compound has demonstrated low or no cytotoxicity in HEK293 cells at a concentration of 10 µM in both CellTiter-Blue and LDH leakage assays.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with NOX2/4 inhibition. | Potential Off-Target Effect: Although shown to be specific against NOX1, comprehensive off-target screening data is not publicly available. The compound could be interacting with other cellular targets. | 1. Perform a literature search for any newly identified off-target effects of this compound. 2. Consider using a structurally unrelated NOX2/4 inhibitor as a control to confirm that the observed phenotype is due to NOX2/4 inhibition. 3. If possible, perform a broad kinase or receptor screening assay to identify potential off-target interactions. |
| Variability in experimental results. | Compound Solubility: this compound has low solubility in physiological saline (around 6 µM) but is readily soluble in DMSO. | 1. Ensure the final concentration of DMSO in your experiments is less than 0.1%. 2. Prepare fresh dilutions from a DMSO stock solution for each experiment. 3. Confirm the final concentration of this compound in your assay media does not exceed its solubility limit. |
| Cell death observed at concentrations above 10 µM. | Cytotoxicity at Higher Concentrations: While low cytotoxicity was observed at 10 µM in HEK293 cells, higher concentrations may be toxic, and sensitivity can be cell-type dependent. | 1. Perform a dose-response curve to determine the cytotoxic threshold of this compound in your specific cell line. 2. Use the lowest effective concentration for your experiments based on dose-response studies for NOX2/4 inhibition. |
Data on Target Specificity
| Target | IC50 (µM) | Cell Line/System Used | Reference |
| NOX2 | 1.25 | Human Neutrophils | |
| NOX4 | 1.25 | HEK293 cells overexpressing NOX4 | |
| NOX1 | Negligible Effect | CHO cells overexpressing NOX1 |
Experimental Protocols
Protocol for Assessing NOX Isoform Specificity:
-
NOX1 Activity Assay:
-
Chinese Hamster Ovary (CHO) cells overexpressing NOX1 are used.
-
Reactive oxygen species (ROS) production is measured using an Amplex Red-based assay.
-
This compound is added at various concentrations to determine its effect on NOX1-mediated ROS production.
-
-
NOX2 Activity Assay:
-
Human neutrophils are stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce NOX2-dependent ROS production.
-
The ability of this compound to inhibit this ROS production is measured to determine its IC50 for NOX2.
-
-
NOX4 Activity Assay:
-
T-Rex-293 or HEK293 cells inducibly or constitutively overexpressing NOX4 are used.
-
ROS (specifically hydrogen peroxide) production is measured using Amplex Red fluorescence.
-
A dose-response curve for this compound is generated to calculate the IC50 for NOX4.
-
Protocol for Cytotoxicity Assessment:
-
Cell Culture: HEK293 cells are cultured under standard conditions.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 3 hours or 24 hours).
-
Assays:
-
LDH Leakage Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.
-
CellTiter-Blue Cell Viability Assay: Measures the metabolic capacity of cells, which correlates with cell viability.
-
Visualizations
Caption: Mechanism of action for this compound in inhibiting NOX2/4-mediated ROS production.
Caption: Experimental workflow for assessing the specificity and cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
GLX481304 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GLX481304, a potent inhibitor of Nox2 and Nox4. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following these recommendations is critical to prevent degradation and ensure the compound's stability.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a clear stock solution of this compound in a suitable solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[2][3] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with IC50 values of 1.25 µM.[2] It has been shown to have negligible effects on Nox1. Its inhibitory action on Nox2 and Nox4 leads to the suppression of reactive oxygen species (ROS) production.
Q4: In what types of studies can this compound be used?
A4: this compound is primarily used for research purposes, particularly in studies related to ischemic injury to the heart. It has been demonstrated to suppress ROS production in isolated mouse cardiomyocytes and improve their contractility.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Nox2) | 1.25 µM | |
| IC50 (Nox4) | 1.25 µM | |
| Effect on Nox1 | Negligible |
| Storage Form | Temperature | Duration | Light Conditions |
| Solid Powder | -20°C | 12 Months | Not specified |
| 4°C | 6 Months | Not specified | |
| In Solvent | -80°C | 6 Months | Protect from light |
| -20°C | 1 Month | Protect from light |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Improper storage leading to degradation. | Ensure the compound is stored at the recommended temperatures and protected from light as specified in the storage guidelines. Always use solutions within their recommended stability period. |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound. | |
| Use of old or improperly prepared working solutions. | For in vivo experiments, always prepare fresh working solutions on the day of use. For in vitro assays, ensure that working solutions are prepared from a stock solution that has been stored correctly and is within its stability window. | |
| Precipitation observed in working solution | Poor solubility or inappropriate solvent for the final dilution. | If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution. Ensure the final concentration is within the solubility limits of the chosen solvent system. |
Experimental Protocols
Protocol: Inhibition of ROS Production in Isolated Cardiomyocytes
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing ROS levels.
-
Cell Preparation: Isolate cardiomyocytes from mouse hearts according to standard laboratory procedures.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the this compound stock solution to the desired final concentration (e.g., 1.25 µM) in a suitable physiological buffer. Note that the final DMSO concentration in the cell culture should be kept low (typically < 0.1%) to avoid solvent-induced toxicity.
-
Treatment: Incubate the isolated cardiomyocytes with the this compound working solution. To mimic ischemia-reperfusion injury, a period of hypoxia can be introduced, followed by reoxygenation in the presence of the compound.
-
ROS Measurement: Measure the production of reactive oxygen species using a suitable fluorescent probe, such as Amplex Red, according to the manufacturer's instructions.
-
Data Analysis: Quantify the fluorescence intensity to determine the level of ROS production. Compare the results from this compound-treated cells to untreated controls to assess the inhibitory effect of the compound.
Visualizations
Caption: Workflow for assessing this compound's effect on ROS production.
References
GLX481304 Cardiomyocyte Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GLX481304 in cardiomyocyte experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the NADPH oxidase isoforms Nox2 and Nox4.[1][2][3] In cardiomyocytes, these enzymes are significant sources of reactive oxygen species (ROS). By inhibiting Nox2 and Nox4, this compound reduces the production of ROS, which has been implicated in the damage observed during ischemia-reperfusion injury.
Q2: What are the expected effects of this compound on cardiomyocyte function?
A2: In the context of ischemia-reperfusion or hypoxia-reoxygenation models, this compound has been demonstrated to improve cardiomyocyte contractility. This protective effect is characterized by enhanced cell shortening and improved contractile performance of the whole heart. Notably, these benefits on contractility appear to occur without significant alterations in intracellular calcium ([Ca2+]) transients.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The reported half-maximal inhibitory concentration (IC50) for both Nox2 and Nox4 is 1.25 µM. Initial experiments have found that a concentration of 1.25 µM can be applied to isolated hearts without inducing negative effects on contractile function. It is important to note that higher concentrations (ranging from 2.5–10 µM) have been observed to cause a gradual decline in systolic pressure and an increase in diastolic pressure. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: Is this compound toxic to cardiomyocytes?
A4: this compound has demonstrated low or no cell toxicity. A Blue Cell Viability assay indicated that 75% of cells remained viable following treatment with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | This compound has limited solubility in physiological saline (approximately 6 µM). It is readily soluble in DMSO. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration in your experiment remains below 0.1% to avoid solvent-induced artifacts. |
| No Improvement in Contractility Observed | Insufficient ROS production in the experimental model. | The beneficial effects of this compound are most pronounced when there is an upregulation of ROS production, such as after a hypoxia-reoxygenation challenge. Confirm that your experimental model (e.g., hypoxia-reoxygenation protocol) is inducing a measurable increase in ROS. It has been noted that not all batches of isolated cardiomyocytes exhibit a strong ROS response. |
| Decreased Cardiomyocyte Function at Higher Concentrations | Potential off-target effects or excessive inhibition of Nox enzymes at supra-optimal concentrations. | Higher concentrations (2.5–10 µM) of this compound have been shown to negatively impact cardiac pressure. Perform a careful dose-response analysis to identify the optimal concentration that provides a therapeutic benefit without causing adverse effects in your system. The mechanism for this negative impact at higher concentrations has not been fully elucidated but may involve more extensive inhibition of Nox2 and Nox4. |
| Variability in Experimental Results | Inconsistent ROS induction or biological variability between cell isolations. | The response to hypoxia-reoxygenation and subsequent ROS production can vary between different batches of isolated cardiomyocytes. It is crucial to include appropriate controls for each experiment and to average data from multiple independent cell isolations to ensure the reproducibility of your findings. |
| Concerns about Off-Target Effects | Many Nox inhibitors have been reported to have off-target activities. | While this compound has been shown to be selective for Nox2 and Nox4 over Nox1 and lacks general antioxidant properties, it is good practice to include appropriate controls. Consider using a structurally related but inactive compound as a negative control if available. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for Nox2 | 1.25 µM | |
| IC50 for Nox4 | 1.25 µM | |
| Cell Viability | 75% remaining viable cells | |
| Aqueous Solubility | ~6 µM in physiological saline | |
| Stock Solution | 10 mM in DMSO | |
| Effective Concentration in Perfused Heart | 1.25 µM | |
| Toxic Concentration Range | 2.5 - 10 µM | |
| Developed Pressure Recovery with this compound | ~75% of initial pressure |
Experimental Protocols
Measurement of ROS in Isolated Cardiomyocytes
-
Cell Preparation: Isolate cardiomyocytes from adult mice using established enzymatic digestion protocols.
-
Dye Loading: Load the isolated cardiomyocytes with the fluorescent ROS indicator, Carboxy-H2DCFDA.
-
Hypoxia-Reoxygenation: Subject the cells to a period of hypoxia followed by reoxygenation to induce ROS production.
-
Treatment: Incubate the cells with this compound (e.g., 1.25 µM) or a vehicle control (DMSO, <0.1%) during the reoxygenation phase.
-
Imaging: Use fluorescence microscopy to measure the intensity of Carboxy-H2DCFDA fluorescence, which is proportional to the amount of ROS.
Measurement of Intracellular [Ca2+] and Cell Shortening
-
Cell Preparation: Isolate cardiomyocytes as described above.
-
Dye Loading: Load the cells with the calcium indicator Fluo-4/AM (e.g., 6 µM) for 30 minutes at room temperature.
-
Experimental Setup: Place the dye-loaded cells in a perfusion chamber on an inverted microscope.
-
Stimulation: Electrically stimulate the cardiomyocytes to induce contractions.
-
Data Acquisition: Use a confocal microscope with line-scan mode to simultaneously record the fluorescence intensity of Fluo-4 (indicating intracellular [Ca2+]) and the changes in cell length (shortening).
-
Analysis: Normalize the maximal fluorescence increase (F) to the resting fluorescence (F0) to represent the Ca2+ transient. Express cell shortening as a percentage of the relaxed cell length.
Visualizations
Caption: Mechanism of this compound in cardiomyocytes.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-small-molecule-inhibitor-of-nox2-and-nox4-improves-contractile-function-after-ischemia-reperfusion-in-the-mouse-heart - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
GLX481304 negative effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GLX481304, with a specific focus on the negative effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2][3][4][5] Its primary mechanism of action is the inhibition of these enzymes, which are key generators of reactive oxygen species (ROS). By inhibiting Nox2 and Nox4, this compound reduces the production of ROS.
Q2: What is the recommended working concentration for this compound in vitro?
A2: A concentration of 1.25 µM has been shown to be effective for inhibiting Nox2 and Nox4 without causing negative effects on cardiac contractile function or perfusion pressure in isolated mouse hearts. This concentration is also the reported half-maximal inhibitory concentration (IC50) for both Nox2 and Nox4.
Q3: What are the known negative effects of this compound at high concentrations?
A3: In isolated Langendorff-perfused mouse hearts, concentrations of this compound between 2.5 µM and 10 µM resulted in a gradual decrease in systolic pressure and an increase in diastolic pressure. The precise mechanism for these effects is not yet fully understood but may be related to a more extensive inhibition of Nox2 and Nox4, potentially affecting cell metabolism or vasculature properties.
Q4: Does this compound exhibit cytotoxicity at high concentrations?
A4: this compound has demonstrated low or no cytotoxicity in human embryonic kidney (HEK) 293 cells at a concentration of 10 µM. A CellTiter-Blue® assay showed that 75% of cells remained viable after 24 hours of exposure, and a lactate dehydrogenase (LDH) leakage assay indicated only 2.4% cytotoxicity after 3 hours.
Q5: What is the selectivity profile of this compound?
A5: this compound is a selective inhibitor of Nox2 and Nox4, with an IC50 of 1.25 µM for both isoforms. It has been shown to have negligible inhibitory effects on Nox1.
Q6: What is the solubility of this compound?
A6: this compound has low solubility in physiological saline (approximately 6 µM). It is readily soluble in dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected decrease in systolic pressure and increase in diastolic pressure in ex vivo heart models. | The concentration of this compound may be too high (≥ 2.5 µM). | Reduce the concentration of this compound to the recommended working concentration of 1.25 µM. |
| Inconsistent or unexpected results in cell-based assays. | Poor solubility of this compound in aqueous buffers. | Ensure that this compound is fully dissolved in DMSO before preparing the final working solution in your cell culture medium. The final DMSO concentration should be kept low (e.g., < 0.1%) to avoid solvent-induced effects. |
| Cell viability is compromised. | Although this compound has shown low cytotoxicity at 10 µM, it is good practice to perform a cell viability assay (e.g., CellTiter-Blue® or LDH assay) with your specific cell line and experimental conditions to rule out cytotoxicity as a confounding factor. | |
| Lack of inhibitory effect on ROS production. | The concentration of this compound is too low. | Confirm that the final concentration of this compound is at or above the IC50 value of 1.25 µM. |
| The experimental system does not primarily rely on Nox2 or Nox4 for ROS production. | Confirm the expression and activity of Nox2 and Nox4 in your experimental model. This compound has negligible effects on Nox1. |
Quantitative Data Summary
| Parameter | Concentration | Effect | Experimental Model |
| IC50 (Nox2) | 1.25 µM | 50% inhibition of enzyme activity | Not specified |
| IC50 (Nox4) | 1.25 µM | 50% inhibition of enzyme activity | Not specified |
| Cardiac Function | 1.25 µM | No negative effects on contractile function or perfusion pressure. | Langendorff-perfused mouse heart |
| 2.5 - 10 µM | Gradual decay of systolic pressure and increase of diastolic pressure. | Langendorff-perfused mouse heart | |
| Cell Viability (CellTiter-Blue®) | 10 µM | 75% of cells remained viable after 24 hours. | HEK 293 cells |
| Cytotoxicity (LDH Leakage) | 10 µM | 2.4% cytotoxicity after 3 hours. | HEK 293 cells |
| Solubility | ~6 µM | Maximum solubility in physiological saline. | N/A |
Experimental Protocols
Langendorff-Perfused Mouse Heart Model for Contractility Measurement
This protocol is a general guide for assessing the effects of this compound on cardiac contractility.
1. Heart Isolation and Cannulation:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and cannulate it with a 20-gauge cannula on a Langendorff apparatus.
2. Perfusion:
-
Perfuse the heart retrogradely with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C and a constant pressure of 80 mmHg.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
3. Measurement of Contractile Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium.
-
Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Record the following parameters:
-
Left Ventricular Developed Pressure (LVDP) = Left Ventricular Systolic Pressure (LVSP) - LVEDP
-
Heart Rate (HR)
-
Maximum rate of pressure development (+dP/dt)
-
Maximum rate of pressure relaxation (-dP/dt)
-
4. This compound Treatment:
-
After the stabilization period, switch the perfusion to a buffer containing the desired concentration of this compound (e.g., 1.25 µM for the experimental group and a vehicle control).
-
Continuously record the contractile parameters for the desired duration of the experiment.
CellTiter-Blue® Cell Viability Assay
This protocol is based on the manufacturer's instructions for assessing cell viability.
1. Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density and culture overnight.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
3. Assay Procedure:
-
Thaw the CellTiter-Blue® Reagent and bring it to room temperature.
-
Add 20 µL of CellTiter-Blue® Reagent to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
LDH Cytotoxicity Assay
This protocol provides a general procedure for measuring lactate dehydrogenase release as an indicator of cytotoxicity.
1. Cell Plating and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Blue® protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative (vehicle) control.
2. Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
3. Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
4. Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
Determination of IC50 for Nox2 and Nox4
A general workflow for determining the half-maximal inhibitory concentration (IC50) is outlined below. The specific assay will depend on the available resources and the source of the enzyme (e.g., isolated membranes, recombinant protein, or whole cells).
1. Enzyme Source:
-
Obtain a source of Nox2 and Nox4 activity. This can be from cell lines overexpressing the specific Nox isoform, or from purified enzyme preparations.
2. Assay Principle:
-
Utilize an assay that measures the production of superoxide or hydrogen peroxide, the products of Nox enzyme activity. Common methods include:
-
Amplex® Red Assay: Detects hydrogen peroxide.
-
Cytochrome c Reduction Assay: Measures superoxide production.
-
Lucigenin-based Chemiluminescence: Detects superoxide.
-
3. Experimental Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the enzyme source, the necessary substrates (e.g., NADPH), and the detection reagents.
-
Add the different concentrations of this compound to the wells.
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Measure the signal (fluorescence, absorbance, or luminescence) generated by the product of the enzymatic reaction.
4. Data Analysis:
-
Plot the enzyme activity (or signal) as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.sg]
- 2. real-research.com [real-research.com]
- 3. ebiotrade.com [ebiotrade.com]
- 4. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Minimizing GLX481304 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with GLX481304 precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a specific inhibitor of Nox-2 and -4 with IC₅₀ values of 1.25 μM.[1][2][3] It has been shown to suppress ROS production in isolated mouse cardiomyocytes and improve cardiomyocyte contractility.[1] Structurally, this compound is a hydrophobic compound with low aqueous solubility, which can lead to precipitation in cell culture media.[4] It has low solubility in physiological saline (PBS), at approximately 6 µM, but is readily soluble in dimethyl sulfoxide (DMSO).
Q2: I've observed precipitation of this compound after adding it to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium.
-
Solvent Shock: A rapid change in the solvent environment when a concentrated DMSO stock solution is diluted into the aqueous medium can cause the compound to precipitate out of solution.
-
Media Composition: Different cell culture media formulations contain varying concentrations of salts, amino acids, vitamins, and proteins that can interact with this compound and affect its solubility.
-
Temperature Shifts: Changes in temperature, for instance, when moving media from room temperature to a 37°C incubator, can alter the solubility of the compound.
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which can impact the solubility of pH-sensitive compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is recommended to use a newly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.
Q4: How should I prepare and store this compound stock solutions?
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary. Once prepared, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and protect it from light. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide
If you observe precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Data Presentation: this compound Solubility
| Solvent/Medium | Concentration | Comments | Reference |
| DMSO | 10 mg/mL (23.84 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO. | |
| DMSO | 10 mM | Common stock solution concentration. | |
| Physiological Saline (PBS) | ~6 µM | Low solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 419.52 g/mol ). b. Aseptically weigh the this compound and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. If the compound does not dissolve completely, sonicate the solution in a water bath and/or warm it to 60°C until fully dissolved. e. Visually inspect the solution to ensure there is no precipitate. f. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
To avoid "solvent shock," a stepwise dilution method is recommended:
-
Materials: this compound stock solution (10 mM in DMSO), pre-warmed cell culture media.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media. For example, add 1 µL of 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. c. Gently vortex or pipette mix the intermediate dilution. d. Add the desired volume of the intermediate dilution to your final culture volume to achieve the target concentration. e. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.5%).
Visualizing the Causes of Precipitation
Caption: Key factors that can lead to the precipitation of this compound in aqueous media.
References
Technical Support Center: GLX481304 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nox2/4 inhibitor, GLX481304. The focus is on addressing potential issues related to the use of Dimethyl Sulfoxide (DMSO) as a solvent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound has low solubility in aqueous solutions like physiological saline (approximately 6 µM).[1] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1]
Q2: What is the maximum recommended final concentration of DMSO in my experiments?
A2: To minimize off-target effects, the final concentration of DMSO in your cellular or biochemical assays should be kept as low as possible, ideally below 0.1%.[1] However, final concentrations up to 1% have been used in some cellular assays.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Q3: I observed precipitation when diluting my this compound stock solution in aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Vortexing and Warming: Ensure the diluted solution is vortexed thoroughly. Gentle warming (e.g., to 37°C) may aid in redissolving the compound.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock into the aqueous buffer rather than a single large dilution step.
-
Increase Final DMSO Concentration: If precipitation persists, a slightly higher final DMSO concentration in your assay (while remaining within the recommended limits and including proper controls) might be necessary.
-
Use Fresh DMSO: Hygroscopic DMSO (DMSO that has absorbed water from the atmosphere) can significantly impact the solubility of this compound.[2] Always use newly opened or properly stored anhydrous DMSO for preparing your stock solutions.
Q4: How should I store my this compound stock solution in DMSO?
A4: Store your this compound stock solution at -20°C or -80°C and protect it from light. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage (up to six months), -80°C is preferable. Avoid repeated freeze-thaw cycles.
Q5: Could the DMSO be affecting the results of my cellular assay?
A5: Yes, DMSO can have direct effects on cells and assay components. It is essential to differentiate between the effects of this compound and the solvent.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups.
-
Dose-Response of DMSO: If you are concerned about DMSO effects, you can perform a dose-response experiment with varying concentrations of DMSO alone to determine the threshold at which it impacts your specific assay readout.
-
Cell Viability Assays: Perform cell viability assays (e.g., MTT, LDH) to ensure that the final DMSO concentration is not causing cytotoxicity in your cell model. This compound itself has been shown to have low or no cytotoxicity at 10 µM in HEK 293 cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Inaccurate stock concentration due to poor solubility.2. Degradation of this compound.3. Variable final DMSO concentrations. | 1. Use fresh, anhydrous DMSO for stock preparation. Consider gentle warming and sonication to ensure complete dissolution.2. Aliquot stock solutions to avoid freeze-thaw cycles and store protected from light at -20°C or -80°C.3. Prepare a master mix of your treatment media to ensure a consistent final DMSO concentration across all wells. |
| Reduced potency of this compound over time | 1. Degradation of the compound in stock solution.2. Adsorption to plasticware. | 1. Prepare fresh stock solutions regularly. Follow recommended storage conditions.2. Use low-adhesion plasticware for preparing and storing dilute solutions of this compound. |
| Unexpected cellular stress or morphological changes in vehicle control | 1. High final DMSO concentration.2. Contaminated DMSO. | 1. Lower the final DMSO concentration. Perform a DMSO toxicity test for your specific cell line.2. Use a new, high-purity, sterile-filtered bottle of DMSO. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Nox-2 and Nox-4 | |
| IC50 | 1.25 µM | |
| Molecular Weight | 419.52 g/mol | |
| Formula | C23H29N7O |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 10 mg/mL (23.84 mM) | May require sonication and warming to 60°C. Use of newly opened DMSO is recommended. | |
| Physiological Saline (PBS) | ~6 µM | Low solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly. If necessary, gently warm the tube to 37-60°C and sonicate until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of this compound in cell culture media. Ensure the final DMSO concentration for all treatments, including the vehicle control, is identical and does not exceed 0.1-1%.
-
Treatment: a. Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control (media with DMSO). b. Incubate the cells for the desired treatment period (e.g., 30 minutes).
-
ROS Detection: a. Load the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA) according to the manufacturer's instructions. b. Induce ROS production if required by the experimental design (e.g., using a known stimulus). c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the effect of this compound on ROS production.
Visualizations
Caption: Mechanism of this compound action on the NADPH oxidase signaling pathway.
Caption: General experimental workflow for a cellular ROS assay using this compound.
References
Technical Support Center: Ensuring GLX481304 Specificity in Cell-Based Assays
Welcome to the technical support center for GLX481304. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays, with a focus on ensuring target specificity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and specific small molecule inhibitor of the NADPH oxidase (NOX) enzymes, specifically targeting the NOX2 and NOX4 isoforms.[1][2] It has been shown to suppress the production of reactive oxygen species (ROS) in various cell types.[1][2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 10 µM. The reported IC50 for NOX2 and NOX4 inhibition is 1.25 µM.[1] It is important to note that at higher concentrations (e.g., >10 µM), the risk of off-target effects may increase.
Q3: How can I be sure that the observed effects in my assay are due to specific inhibition of NOX2 and NOX4?
A3: Ensuring specificity is crucial. A multi-faceted approach is recommended:
-
Use appropriate controls: This includes a vehicle control (e.g., DMSO), a positive control (a known stimulus of NOX2/4 activity), and a negative control. An ideal negative control would be a structurally similar but inactive analog of this compound. While a commercially available, certified inactive analog has not been identified in our search, the structurally related compound GLX481369 has been used as a redox control to demonstrate a lack of general antioxidant effects of this compound.
-
Genetic validation: Use techniques like siRNA-mediated knockdown of NOX2 and NOX4 to confirm that the effect of this compound is diminished in cells lacking the target proteins.
-
Orthogonal assays: Confirm your findings using different assay formats that measure distinct downstream events of NOX2/4 activity.
Q4: Does this compound have any known off-target effects?
A4: this compound has been shown to have negligible inhibitory effects on the NOX1 isoform and does not exhibit general antioxidant activity. However, as with any small molecule inhibitor, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration and employ the validation strategies outlined in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or assay conditions. 2. Compound instability: this compound may be unstable in your cell culture medium. 3. Low target expression: The cell line you are using may have very low endogenous expression of NOX2 and/or NOX4. | 1. Perform a dose-response experiment to determine the optimal concentration (0.1 µM - 10 µM). 2. Prepare fresh stock solutions of this compound and minimize the time the compound is in the culture medium before the assay. 3. Confirm the expression of NOX2 and NOX4 in your cell line using qPCR or Western blotting. |
| High background signal or inconsistent results | 1. Cell health: Poor cell health can lead to variable responses. 2. Assay interference: this compound or the vehicle (DMSO) may be interfering with your assay components (e.g., fluorescent probes). | 1. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., MTT or Trypan Blue) in the presence of this compound at the concentrations used. 2. Run a "no-cell" control with your assay reagents and this compound to check for direct interference. |
| Observed phenotype does not align with known NOX2/4 function | 1. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Perform a genetic knockdown of NOX2 and NOX4 to see if the phenotype is rescued. 3. Use a structurally unrelated NOX2/4 inhibitor to see if it phenocopies the effect. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay System | Reference |
| NOX2 | 1.25 | Human Neutrophils | |
| NOX4 | 1.25 | CJ HEK 293 cells | |
| NOX1 | Negligible | CHO cells |
Table 2: Effects of this compound on ROS Production in Cardiomyocytes
| Treatment | Cell Type | Assay | Effect | Reference |
| This compound | Isolated Mouse Cardiomyocytes | Carboxy-H2DCFDA fluorescence | Suppressed ROS production after hypoxia-reoxygenation |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
DCFDA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA for NOX2 activation)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Remove the media and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and stimulate ROS production with an appropriate agonist (e.g., PMA at 100 nM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Protocol 2: Validation of this compound Specificity using siRNA
This protocol outlines the steps for transiently knocking down NOX2 and NOX4 to confirm the on-target effect of this compound.
Materials:
-
Cells expressing NOX2 and NOX4
-
Validated siRNA sequences for human NOX2 (CYBB) and NOX4 (e.g., commercially available pre-designed siRNAs).
-
Scrambled (non-targeting) siRNA control
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
qPCR or Western blot reagents for knockdown validation
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol using either NOX2 siRNA, NOX4 siRNA, or scrambled siRNA.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of cells to validate the knockdown efficiency of NOX2 and NOX4 at the mRNA (qPCR) or protein (Western blot) level.
-
-
This compound Treatment and ROS Assay:
-
Treat the remaining transfected cells (NOX2 knockdown, NOX4 knockdown, and scrambled control) with this compound or vehicle.
-
Perform the intracellular ROS measurement assay as described in Protocol 1.
-
Expected Outcome: The inhibitory effect of this compound on ROS production should be significantly reduced in cells with NOX2 or NOX4 knockdown compared to the scrambled siRNA control.
Visualizations
References
interpreting unexpected results with GLX481304
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Decrease in Cardiomyocyte Contractility or Altered Cardiac Function
Question: I am using this compound to study its protective effects on cardiomyocytes, but I'm observing a decrease in contractility and negative effects on cardiac function. What could be the cause?
Answer:
An unexpected decrease in cardiomyocyte contractility or adverse effects on cardiac function, such as a gradual decay of systolic pressure and an increase in diastolic pressure, can occur when using this compound at concentrations higher than its effective IC50.[1]
Troubleshooting Steps:
-
Verify this compound Concentration: The IC50 for this compound inhibition of Nox2 and Nox4 has been determined to be 1.25 µM.[2] Concentrations of 2.5–10 µM have been shown to cause a decline in systolic pressure and an increase in diastolic pressure in isolated perfused mouse hearts.[1] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, starting with concentrations around the IC50 of 1.25 µM.
-
Review Experimental Protocol: Ensure that the experimental conditions, such as temperature and buffer composition, are optimal for maintaining cardiomyocyte health and function.
-
Consider Off-Target Effects at High Concentrations: While this compound is selective for Nox2 and Nox4 over Nox1 and does not exhibit general antioxidant effects, high concentrations may lead to off-target effects.[3] The precise mechanism for the negative contractile effects at higher concentrations is not yet fully understood but may be related to more extensive inhibition of Nox2 and Nox4 affecting cell metabolism or vasculature properties.[1]
Logical Troubleshooting Workflow for Unexpected Cardiotoxicity
Caption: Troubleshooting workflow for addressing unexpected cardiotoxic effects of this compound.
Issue 2: High Background or Low Signal in ROS Detection Assays
Question: I am using a fluorescent probe like DCFH-DA to measure reactive oxygen species (ROS) production after treatment with this compound, but I am getting high background fluorescence or a weak signal. How can I troubleshoot this?
Answer:
High background or low signal in fluorescence-based ROS assays can be due to several factors, including issues with the fluorescent probe, cell health, and imaging parameters.
Troubleshooting Steps:
-
Optimize Fluorescent Probe Handling and Concentration:
-
Prepare fresh working solutions of the fluorescent probe (e.g., DCFH-DA) for each experiment, as it can auto-oxidize.
-
Titrate the concentration of the probe to find the optimal balance between signal and background.
-
Ensure complete removal of the probe-containing medium and wash cells thoroughly with buffer before imaging to reduce extracellular fluorescence.
-
-
Maintain Cell Health:
-
Ensure cells are healthy and not overly confluent, which can lead to increased baseline ROS levels.
-
Use a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide) to confirm that the assay is working and that the cells are capable of producing a detectable ROS signal.
-
-
Optimize Imaging Parameters:
-
Minimize exposure to light to prevent photobleaching of the fluorescent signal.
-
Adjust microscope settings (e.g., gain, exposure time) to enhance signal detection.
-
If using a plate reader, ensure the correct excitation and emission wavelengths are used (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
-
Address Autofluorescence:
-
Examine an unstained sample to determine the level of cellular autofluorescence.
-
Use phenol red-free media, as phenol red can contribute to background fluorescence.
-
Consider using fluorophores that emit in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is more prominent in the blue and green regions.
-
| Parameter | Recommendation | Rationale |
| Probe Preparation | Prepare fresh dilutions for each experiment. | Fluorescent probes can degrade or auto-oxidize, leading to high background. |
| Probe Concentration | Titrate to determine the optimal concentration. | Too high a concentration can increase background, while too low will result in a weak signal. |
| Washing Steps | Wash cells 2-3 times with buffer after probe incubation. | To remove extracellular probe and reduce background fluorescence. |
| Positive Control | Include a known ROS inducer (e.g., H₂O₂). | To validate assay performance and cell response. |
| Imaging | Minimize light exposure. | To prevent photobleaching of the fluorescent signal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4. These enzymes are major sources of reactive oxygen species (ROS) in various cell types, including cardiomyocytes. By inhibiting Nox2 and Nox4, this compound reduces the production of ROS, which has been shown to be beneficial in conditions such as ischemia-reperfusion injury.
Signaling Pathway of Nox2/4 Inhibition by this compound
Caption: this compound inhibits Nox2 and Nox4, thereby reducing ROS production and subsequent oxidative stress.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported IC50 of this compound for both Nox2 and Nox4 is 1.25 µM. Therefore, a starting concentration of 1.25 µM is recommended for in vitro experiments. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Parameter | Value | Source |
| Target | Nox2 and Nox4 | |
| IC50 | 1.25 µM | |
| Selectivity | Negligible effect on Nox1 | |
| General Antioxidant Effect | None |
Q3: Are there any known off-target effects of this compound?
A3: At its effective concentration (around 1.25 µM), this compound is selective for Nox2 and Nox4, with negligible effects on Nox1 and no general antioxidant properties. However, at higher concentrations (2.5-10 µM), it has been observed to induce negative effects on cardiac contractile function. The mechanisms behind these effects at higher concentrations are not yet fully understood.
Q4: How should I prepare and store this compound?
A4: this compound has low solubility in physiological saline but is readily soluble in DMSO. A stock solution can be prepared in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended, with protection from light.
Experimental Protocols
Protocol 1: Measurement of Cardiomyocyte Contractility Using Video Microscopy
This protocol is adapted from methods for analyzing cardiomyocyte contraction from video recordings.
Experimental Workflow for Cardiomyocyte Contractility Assay
Caption: Workflow for assessing cardiomyocyte contractility after treatment with this compound.
Materials:
-
Isolated cardiomyocytes
-
Culture medium
-
This compound
-
Inverted microscope with a digital camera
-
Image analysis software with motion tracking capabilities
Procedure:
-
Cell Preparation: Isolate and culture primary cardiomyocytes or use iPSC-derived cardiomyocytes.
-
Treatment: Treat the cardiomyocytes with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
Image Acquisition:
-
Place the culture dish on the microscope stage, ensuring a stable temperature and CO₂ environment.
-
Using a 20x or 40x objective, focus on a single, rhythmically contracting cardiomyocyte.
-
Record a video (e.g., 30-60 seconds) of the contracting cell.
-
-
Data Analysis:
-
Import the video into the image analysis software.
-
Use an appropriate algorithm (e.g., optical flow or edge detection) to track the change in cell length or area during contraction and relaxation.
-
Calculate key contractility parameters such as:
-
Fractional shortening: (Diastolic length - Systolic length) / Diastolic length
-
Contraction and relaxation velocity
-
Beating frequency
-
-
Protocol 2: Measurement of Intracellular ROS Production using DCFH-DA
This protocol is a generalized method for detecting cellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Workflow for Cellular ROS Detection with DCFH-DA
Caption: Step-by-step workflow for measuring intracellular ROS levels using DCFH-DA.
Materials:
-
Adherent cells (e.g., cardiomyocytes)
-
Culture medium (phenol red-free recommended)
-
This compound
-
DCFH-DA
-
DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, a positive control for ROS induction (e.g., H₂O₂), or a vehicle control for the desired time period.
-
Probe Preparation: Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in serum-free medium or buffer immediately before use.
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add PBS or buffer back to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.
-
-
Data Normalization (Optional but Recommended): After fluorescence measurement, lyse the cells and perform a protein assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the total protein content in each well. This accounts for any differences in cell number.
References
Validation & Comparative
A Comparative Analysis of GLX481304 and Other NADPH Oxidase (Nox) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NADPH oxidase (Nox) inhibitor GLX481304 with other notable alternatives in the field. The following sections detail the performance of these inhibitors, supported by experimental data, and outline the methodologies of key experiments.
Introduction to Nox Inhibition
NADPH oxidases are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play crucial roles in cellular signaling and host defense, their overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This has led to the development of Nox inhibitors as potential therapeutic agents. An ideal Nox inhibitor exhibits high potency and selectivity for a specific Nox isoform, thereby minimizing off-target effects.
This compound: A Dual Nox2 and Nox4 Inhibitor
This compound has been identified as a specific inhibitor of two key Nox isoforms: Nox2 and Nox4.[1] It has been shown to suppress ROS production in isolated mouse cardiomyocytes and improve their contractility.[1]
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for this compound and other frequently studied Nox inhibitors against various Nox isoforms. Lower values indicate higher potency.
| Inhibitor | Target Isoform(s) | Nox1 | Nox2 | Nox3 | Nox4 | Nox5 | Reference(s) |
| This compound | Nox2/Nox4 | Negligible | 1.25 µM | - | 1.25 µM | - | [1][2] |
| ML171 | Nox1 | 0.129 - 0.25 µM | 5 µM | 3 µM | 5 µM | >10 µM | [3] |
| VAS2870 | Nox2 | ~10 µM | 0.7 - 2 µM | - | ~10 µM | Slightly Inhibited | |
| M13 | Nox4 | ~0.2 µM | Negligible | - | 0.01 µM | Almost no effect | |
| ML090 (Fluoflavine) | Nox1/Nox5 | 90 nM | >10 µM | >10 µM | >10 µM | Potent | |
| GKT137831 (Setanaxib) | Nox1/Nox4 | Ki: 110 - 140 nM | Ki: 1750 nM | - | Ki: 110 - 140 nM | Ki: 410 nM | |
| GSK2795039 | Nox2 | >1000 µM | IC50: 0.269 µM | >1000 µM | >1000 µM | >1000 µM |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
The determination of Nox inhibitor efficacy relies on a variety of in vitro and cell-based assays. Below are outlines of the key experimental protocols used to generate the data presented above.
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is commonly used to quantify the production of hydrogen peroxide (H₂O₂), the primary product of Nox4 and the Duox isoforms.
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ generated.
-
General Protocol:
-
Cells expressing the Nox isoform of interest are plated in a multi-well plate.
-
The cells are treated with various concentrations of the test inhibitor.
-
A reaction mixture containing Amplex® Red reagent and HRP is added to the wells.
-
The plate is incubated, and the fluorescence is measured at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm.
-
The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition of H₂O₂ production.
-
Luminol-Based Chemiluminescence Assay
This assay is frequently employed to detect superoxide (O₂⁻), the primary product of Nox1, Nox2, Nox3, and Nox5.
-
Principle: Luminol and its analogues (e.g., L-012) emit light upon oxidation by ROS, particularly superoxide. The intensity of the chemiluminescence is proportional to the rate of superoxide production.
-
General Protocol:
-
Cells (e.g., neutrophils for Nox2) are suspended in a buffer containing luminol or L-012.
-
The cells are stimulated to activate Nox activity (e.g., with phorbol 12-myristate 13-acetate - PMA).
-
The test inhibitor is added at various concentrations.
-
Chemiluminescence is measured over time using a luminometer.
-
The inhibitory effect is determined by the reduction in the chemiluminescent signal.
-
Cytochrome c Reduction Assay
This spectrophotometric assay is a classic method for quantifying superoxide production.
-
Principle: Superoxide anion specifically reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which results in an increase in absorbance at 550 nm. The rate of increase in absorbance is proportional to the rate of superoxide generation. The specificity of the assay is confirmed by the inhibition of cytochrome c reduction by superoxide dismutase (SOD).
-
General Protocol:
-
A reaction mixture is prepared containing cells, cytochrome c, and a buffer.
-
The reaction is initiated by stimulating the cells to produce superoxide.
-
The test inhibitor is included at different concentrations.
-
The change in absorbance at 550 nm is monitored over time using a spectrophotometer.
-
The rate of superoxide production is calculated using the extinction coefficient of reduced cytochrome c.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general NADPH oxidase signaling pathway and a typical workflow for screening Nox inhibitors.
References
A Comparative Analysis of NADPH Oxidase Inhibitors: GLX481304 vs. GKT137831
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent research compounds, GLX481304 and GKT137831 (also known as setanaxib), which are both inhibitors of the NADPH oxidase (NOX) family of enzymes. The NOX family plays a critical role in cellular signaling through the production of reactive oxygen species (ROS), and their dysregulation is implicated in a multitude of pathologies, including cardiovascular diseases and fibrosis. This comparison aims to furnish researchers with the necessary information to select the appropriate inhibitor for their specific experimental needs.
Mechanism of Action and Target Specificity
Both this compound and GKT137831 function by inhibiting specific isoforms of the NOX enzyme, thereby reducing the production of ROS. However, they exhibit distinct selectivity profiles.
GKT137831 (Setanaxib) is a first-in-class, orally active dual inhibitor of NOX1 and NOX4.[1][2][3] It has been extensively studied in preclinical models of fibrosis affecting the liver, kidneys, and lungs, where it has demonstrated anti-fibrotic effects.[2][3] GKT137831 is notable for being the first NOX inhibitor to advance to clinical trials for various conditions, including diabetic nephropathy, idiopathic pulmonary fibrosis (IPF), and primary biliary cholangitis (PBC).
This compound is a more recently identified small molecule inhibitor with specificity for NOX2 and NOX4. Preclinical research has highlighted its potential in the context of ischemic cardiac injury, where it has been shown to suppress ROS production in cardiomyocytes and improve contractile function following ischemia-reperfusion events in mice. Unlike GKT137831, this compound has negligible inhibitory effects on NOX1.
The differential targeting of NOX isoforms by these two compounds is a critical consideration for researchers, as the various isoforms have distinct tissue distributions and downstream signaling pathways.
Quantitative Performance Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and GKT137831.
| Parameter | This compound | GKT137831 (Setanaxib) |
| Target Isoforms | NOX2, NOX4 | NOX1, NOX4 |
| IC50 | 1.25 µM (for both NOX2 and NOX4) | Not explicitly stated in the provided results. |
| Ki | Not explicitly stated in the provided results. | 110 nM (for NOX4), 140 nM (for NOX1) |
Signaling Pathway of NOX Inhibition
The diagram below illustrates the general signaling pathway affected by the inhibition of NOX enzymes by this compound and GKT137831, leading to a reduction in downstream effects of ROS.
Caption: Inhibition of specific NOX isoforms by this compound and GKT137831.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and GKT137831.
In Vitro ROS Production Assays
-
Amplex Red-Based Assay: This assay is commonly used to measure hydrogen peroxide (H₂O₂) production. In studies involving this compound, T-Rex-293 cells with inducible Nox4 overexpression were utilized. The assay relies on the conversion of Amplex Red to the fluorescent resorufin in the presence of H₂O₂ and horseradish peroxidase. A similar method was used for CHO cells overexpressing Nox1 to test the specificity of this compound.
-
Dihydroethidium (DHE) Staining: This method is used to detect superoxide. In a study comparing a NOX2 inhibitor with GKT137831, DHE fluorescence intensity was measured in bladder tissue layers to assess superoxide production in a model of cyclophosphamide-induced cystitis.
Cell-Based Assays
-
Cell Proliferation Assays: The proliferation of human pulmonary artery smooth muscle cells (HPASMCs) and human pulmonary artery endothelial cells (HPAECs) exposed to hypoxia was assessed to evaluate the effects of GKT137831. Methods included the MTT assay, Western blotting for proliferating cell nuclear antigen (PCNA), and manual cell counting.
-
Cardiomyocyte Contractility: To assess the functional effects of this compound, contractility was measured in isolated mouse cardiomyocytes following a hypoxia/reoxygenation challenge.
In Vivo Animal Models
-
Ischemia-Reperfusion Injury Model: The efficacy of this compound in a cardiac context was evaluated in a mouse model of ischemia-reperfusion injury.
-
Fibrosis Models: GKT137831 has been tested in various animal models of fibrosis. For instance, in a model of carbon tetrachloride (CCl₄)-induced liver fibrosis in mice, GKT137831 was administered daily to assess its impact on fibrosis progression. In a diabetic nephropathy model using ApoE-/- mice, setanaxib was shown to reduce albuminuria and glomerulosclerosis.
-
Doxorubicin-Induced Cardiotoxicity: The protective effects of GKT137831 against doxorubicin-induced cardiotoxicity were investigated in a mouse model, where cardiac function was assessed by measuring left ventricular ejection fraction (LVEF) and fractional shortening (FS%).
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of NOX inhibitors like this compound and GKT137831.
Caption: A generalized workflow for the preclinical assessment of NOX inhibitors.
Summary and Conclusion
This compound and GKT137831 are valuable tools for investigating the roles of NOX enzymes in health and disease. The primary distinction between them lies in their isoform selectivity, with this compound targeting NOX2 and NOX4, and GKT137831 targeting NOX1 and NOX4. This difference in target engagement has significant implications for their application in specific research contexts.
GKT137831 is a well-characterized compound with a substantial body of preclinical data supporting its anti-fibrotic effects and has progressed to clinical evaluation. This makes it a strong candidate for studies focused on fibrotic diseases where NOX1 and NOX4 are implicated.
This compound, while less extensively studied, offers a unique opportunity to investigate the combined roles of NOX2 and NOX4, particularly in cardiovascular pathologies like ischemia-reperfusion injury. The lack of NOX1 inhibition by this compound allows for a more targeted investigation of the NOX2/4 axis.
The choice between this compound and GKT137831 should be guided by the specific NOX isoforms implicated in the biological system under investigation. The experimental protocols outlined in this guide provide a foundation for designing rigorous studies to further elucidate the therapeutic potential of these and other NOX inhibitors. It is also worth noting that some studies have raised questions about the mechanism of action of GKT137831 in certain stringent tests, a factor that researchers may want to consider in their experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GLX481304 and GSK2795039 for Nox2 Inhibition in Preclinical Research
In the landscape of preclinical research targeting oxidative stress, the inhibition of NADPH oxidase 2 (Nox2) has emerged as a promising therapeutic strategy. Among the chemical tools available to researchers, GLX481304 and GSK2795039 are two small molecule inhibitors that have demonstrated efficacy in modulating Nox2 activity. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance and Selectivity
Both this compound and GSK2795039 have been characterized as potent inhibitors of Nox2, however, they exhibit different selectivity profiles and potencies. GSK2795039 is a highly selective Nox2 inhibitor, while this compound also demonstrates inhibitory activity against Nox4.
| Inhibitor | Target(s) | IC50 | Selectivity Profile | Key Features |
| This compound | Nox2, Nox4 | 1.25 µM (for both Nox2 and Nox4)[1][2][3][4] | Negligible effect on Nox1[4]. | Dual Nox2/Nox4 inhibitor. Shown to suppress ROS production in cardiomyocytes and improve contractility after ischemia-reperfusion. |
| GSK2795039 | Nox2 | 0.269 µM, pIC50 of 6.57 | Highly selective for Nox2 over Nox1, Nox3, Nox4, and Nox5 (IC50s >1,000 µM). Also selective over xanthine oxidase and eNOS. | Potent and selective Nox2 inhibitor. Acts in an NADPH competitive manner. First small molecule to demonstrate in vivo inhibition of Nox2. |
Mechanism of Action
GSK2795039 has been characterized as a competitive inhibitor of NADPH, a key substrate for Nox2. This direct competition with NADPH for binding to the enzyme is a critical aspect of its inhibitory function. The mechanism of action for this compound is less specifically defined in the available literature but it is confirmed to inhibit the generation of reactive oxygen species (ROS) by Nox2 and Nox4.
Experimental Methodologies
The evaluation of these inhibitors has been conducted using a variety of in vitro and in vivo assays.
In Vitro Assays
-
Cell-Free Nox2 Activity Assays: The potency of GSK2795039 was determined in cell-free systems using recombinant Nox2 components. These assays typically measure the production of superoxide or the consumption of NADPH.
-
Cell-Based ROS Detection Assays: The inhibitory effect of both compounds on ROS production has been assessed in various cell types. For this compound, this includes isolated mouse cardiomyocytes. For GSK2795039, cellular assays have been performed in cell lines and primary cells like HL60 cells. Common methods for ROS detection include the use of fluorescent probes.
-
Nox Isoform Selectivity Assays: The selectivity of both inhibitors has been determined by testing their activity against other Nox isoforms expressed in cellular systems.
In Vivo Models
-
Paw Inflammation Model: GSK2795039 was shown to abolish the production of ROS by activated Nox2 in a mouse model of paw inflammation following systemic administration.
-
Acute Pancreatitis Model: GSK2795039 demonstrated protective effects in a murine model of acute pancreatitis.
-
Ischemia-Reperfusion Injury Model: this compound has been shown to improve contractile function in the mouse heart after ischemia-reperfusion injury.
Signaling and Experimental Visualizations
To better understand the context in which these inhibitors function, the following diagrams illustrate the general Nox2 signaling pathway and a typical experimental workflow for evaluating Nox inhibitors.
References
Validating GLX481304 Specificity for Nox2/4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GLX481304, a specific inhibitor of NADPH oxidase 2 (Nox2) and Nox4. Its performance is objectively compared with other known Nox inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in the critical evaluation of its specificity and utility in research and drug development.
Comparative Analysis of Inhibitor Specificity
This compound has been identified as a potent and specific inhibitor of both Nox2 and Nox4 isoforms.[1][2] The following tables summarize the available quantitative data on the inhibitory activity of this compound and other commonly used Nox inhibitors against various Nox isoforms. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Activity of this compound Against Nox Isoforms
| Inhibitor | Nox1 | Nox2 | Nox4 | Nox3 | Nox5 | DUOX1/2 |
| This compound | Negligible Effect[1] | 1.25 µM[1][2] | 1.25 µM | Data not available | Data not available | Data not available |
Table 2: Comparative Inhibitory Activity of Alternative Nox Inhibitors
| Inhibitor | Target(s) | Nox1 | Nox2 | Nox4 | Nox5 | Reference(s) |
| GSK2795039 | Nox2 | >100 µM | 0.18 µM | >100 µM | >100 µM | |
| Setanaxib (GKT137831) | Nox1/4 | Ki: 110 nM | Ki: 1750 nM | Ki: 140 nM | Ki: 410 nM | |
| Apocynin | Pan-Nox | - | IC50: ~10 µM (in neutrophils) | Ineffective | - | |
| VAS2870 | Pan-Nox | - | IC50: 1-2 µM (in HL-60 cells) | - | - | |
| ML171 | Nox1 | IC50: 0.129-0.25 µM | IC50: >10 µM | IC50: >10 µM | - |
IC50 values represent the half-maximal inhibitory concentration. Ki values represent the inhibition constant. Values are sourced from various publications and assay conditions may differ.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is crucial to visualize the signaling pathways of its targets, Nox2 and Nox4, as well as the typical workflow for screening and validating such inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of Nox inhibitors.
Cell-Based Nox Activity Assay using Amplex® Red
This protocol is adapted for a 96-well plate format to measure hydrogen peroxide (H₂O₂) production, a downstream product of Nox4 and, via dismutation of superoxide, Nox2.
Materials:
-
Cells expressing the Nox isoform of interest (e.g., HEK293 cells overexpressing Nox4, or PMA-stimulated neutrophils for Nox2).
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
For suspension cells (e.g., neutrophils), prepare a cell suspension of the desired concentration.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls.
-
Remove the cell culture medium and wash the cells once with warm PBS or HBSS.
-
Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Assay Reaction:
-
Prepare a fresh working solution of Amplex® Red and HRP in PBS or HBSS. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP.
-
If studying an inducible Nox isoform like Nox2, add the stimulus (e.g., Phorbol 12-myristate 13-acetate, PMA) to the working solution.
-
Add the Amplex® Red/HRP working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only the assay buffer and Amplex® Red/HRP.
-
Calculate the rate of H₂O₂ production from the kinetic reads or the total fluorescence at the endpoint.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
High-Throughput Screening (HTS) Workflow for Nox Inhibitor Identification
This outlines a general workflow for the initial discovery and validation of novel Nox inhibitors.
I. Primary Screen:
-
Objective: To rapidly screen a large compound library to identify initial "hits" that inhibit the target Nox isoform.
-
Method: A robust and sensitive assay amenable to automation is used, such as the Amplex® Red assay described above or other fluorescence/luminescence-based assays for reactive oxygen species (ROS) detection. The screen is typically performed at a single high concentration of the test compounds.
II. Hit Confirmation and Dose-Response:
-
Objective: To confirm the activity of the initial hits and determine their potency.
-
Method:
-
Re-test the primary hits in the same assay to eliminate false positives.
-
Perform a dose-response analysis by testing the confirmed hits over a range of concentrations to determine their IC50 values.
-
III. Orthogonal and Selectivity Assays:
-
Objective: To further validate the hits using a different assay principle and to assess their selectivity against other Nox isoforms and unrelated enzymes.
-
Methods:
-
Orthogonal Assay: Use an assay that measures a different aspect of Nox activity, such as oxygen consumption or direct measurement of superoxide using specific probes like dihydroethidium (DHE) followed by HPLC analysis.
-
Selectivity Profiling: Test the compounds against a panel of other human Nox isoforms (Nox1, Nox3, Nox5, etc.) to determine their specificity. It is also important to test against other ROS-producing enzymes like xanthine oxidase to rule out non-specific antioxidant effects.
-
IV. Secondary and Cell-Based Assays:
-
Objective: To characterize the mechanism of action and evaluate the efficacy of the inhibitors in a more physiologically relevant context.
-
Methods:
-
Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to NADPH or oxygen.
-
Cellular Efficacy: Evaluate the inhibitor's ability to block ROS production in primary cells or cell lines that endogenously express the target Nox isoform and to modulate downstream cellular responses (e.g., cell migration, cytokine production).
-
This comprehensive approach, combining quantitative data, detailed protocols, and visual aids, provides a robust framework for researchers to validate the specificity of this compound and to effectively compare its performance against other Nox inhibitors in the context of their specific research needs.
References
A Comparative Analysis of GLX481304 and Apocynin: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating therapeutic strategies targeting oxidative stress, the selection of a potent and specific NADPH oxidase (NOX) inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of two prominent NOX inhibitors: the novel, specific Nox2/Nox4 inhibitor GLX481304, and the widely studied, broader-spectrum inhibitor, apocynin.
At a Glance: Key Differences
| Feature | This compound | Apocynin |
| Primary Target | NADPH Oxidase 2 (Nox2) and 4 (Nox4) | NADPH Oxidase (broader spectrum) |
| Potency (IC50) | 1.25 µM for Nox2 and Nox4[1][2][3] | 10 µM for NADPH oxidase[4][5] |
| Mechanism of Action | Direct inhibitor | Prodrug, requires enzymatic activation |
| Selectivity | High for Nox2/Nox4; negligible for Nox1 | Less selective, potential off-target effects |
| Activation | Not required | Requires peroxidases (e.g., MPO) |
Quantitative Performance Data
The following tables summarize key performance metrics for this compound and apocynin based on available experimental data. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Potency
| Compound | Target | IC50 | Cell/System | Reference |
| This compound | Nox2 | 1.25 µM | Human neutrophils | |
| Nox4 | 1.25 µM | HEK 293 cells | ||
| Apocynin | NADPH Oxidase | 10 µM | Activated human neutrophils |
Table 2: Efficacy in Preclinical Models of Cardiac Ischemia-Reperfusion Injury
| Compound | Model | Key Findings | Reference |
| This compound | Isolated mouse cardiomyocytes (hypoxia-reoxygenation) | - Significantly improved cardiomyocyte shortening responses after hypoxia-reoxygenation.- Inhibited ROS production in isolated mouse cardiomyocytes. | |
| Langendorff perfused mouse hearts (ischemia-reperfusion) | - Improved whole heart contractility after hypoxia-reoxygenation.- Treatment gave a significantly lower flow resistance. | ||
| Apocynin | Langendorff perfused rat hearts (ischemia-reperfusion) | - Infusion before ischemia or at reperfusion protected the heart by normalizing cardiac hemodynamics and decreasing infarct size.- Decreased pro-inflammatory cytokine levels and increased anti-inflammatory and antioxidant levels. | |
| Gerbil hippocampus (global cerebral ischemia-reperfusion) | - Attenuated the early increase in lipid peroxidation.- Protected against neuronal degeneration and oxidative DNA damage. |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and apocynin lies in their mechanism of action.
This compound is a direct-acting inhibitor with high specificity for the Nox2 and Nox4 isoforms of NADPH oxidase. Its inhibitory effect is immediate and does not depend on cellular machinery for activation. This specificity makes it a valuable tool for dissecting the roles of Nox2 and Nox4 in various pathological processes.
Apocynin , on the other hand, is a prodrug. It requires conversion to its active dimeric form, diapocynin, through a process mediated by peroxidases like myeloperoxidase (MPO). This dependency on enzymatic activation can lead to cell-type-specific efficacy, with higher potency observed in phagocytic cells that have high MPO levels. In non-phagocytic cells, apocynin may act more as a general antioxidant rather than a specific NOX inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of NADPH Oxidase Inhibition
Caption: Comparative mechanisms of action for this compound and apocynin.
Experimental Workflow for Assessing Cardioprotection
Caption: Workflow for comparing cardioprotective effects.
Detailed Experimental Protocols
NADPH Oxidase Activity Assay (Amplex Red)
This protocol is adapted for measuring hydrogen peroxide (H₂O₂), a downstream product of NADPH oxidase activity, in a cell-based or cell-free system.
Materials:
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
NADPH
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Test compounds (this compound, apocynin)
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
For cell-based assays: Plate cells in a 96-well plate and allow them to adhere. Pre-incubate the cells with the test compounds (this compound or apocynin) at various concentrations for the desired time.
-
For cell-free assays: Prepare membrane fractions containing the NADPH oxidase enzyme.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin kinetic readings on the plate reader, measuring the increase in fluorescence over time.
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isolated Heart Ischemia-Reperfusion Model (Langendorff Perfusion)
This ex vivo model allows for the assessment of cardiac function in the absence of systemic influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system
-
Test compounds (this compound, apocynin)
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Introduce the test compound into the perfusate for a pre-ischemic treatment period.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Reperfuse the heart with the buffer (with or without the test compound) for a specified duration (e.g., 60-120 minutes).
-
Continuously monitor and record cardiac function parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).
-
At the end of the experiment, the heart can be processed for further analysis, such as infarct size determination using TTC staining.
Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes
This protocol uses a fluorescent probe to detect intracellular ROS levels in isolated cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes
-
Cell culture medium
-
Fluorescent ROS indicator dye (e.g., CellROX™ Green, CM-H2DCFDA)
-
Fluorescence microscope or plate reader
-
Test compounds (this compound, apocynin)
-
Agent to induce oxidative stress (e.g., H₂O₂, Angiotensin II)
Procedure:
-
Isolate and culture cardiomyocytes on a suitable substrate (e.g., glass-bottom dishes).
-
Load the cells with the ROS indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compounds (this compound or apocynin) at desired concentrations.
-
Induce oxidative stress by adding the stimulating agent.
-
Acquire fluorescent images or readings at baseline and at various time points after stimulation.
-
Quantify the fluorescence intensity in the treated and control groups to determine the relative levels of ROS production.
Conclusion
This compound and apocynin represent two distinct classes of NADPH oxidase inhibitors. This compound offers high potency and specificity for Nox2 and Nox4, making it an excellent tool for targeted research into the roles of these specific isoforms in health and disease. Its direct-acting nature ensures consistent inhibitory activity across different cell types.
Apocynin, while a valuable and widely used inhibitor, has a broader spectrum of activity and a more complex mechanism of action that is dependent on cellular context. Its prodrug nature and potential for off-target antioxidant effects should be carefully considered when interpreting experimental results.
The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target specificity. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the field of oxidative stress research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NADPH Oxidase (NOX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
GLX481304: A Comparative Analysis of its Selectivity for Nox Isoforms with a Focus on Nox1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GLX481304's inhibitory activity across various NADPH oxidase (Nox) isoforms, with a particular emphasis on its selectivity over Nox1. The data presented herein is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.
Executive Summary
This compound is a small molecule inhibitor demonstrating potent and selective inhibition of Nox2 and Nox4 isoforms.[1][2][3][4] Experimental data consistently indicates that this compound has negligible inhibitory effects on Nox1, positioning it as a valuable tool for investigating the specific roles of Nox2 and Nox4 in various physiological and pathological processes.[5] This guide will compare the selectivity profile of this compound with other known Nox inhibitors, detail the experimental methodologies used to determine these activities, and illustrate the relevant signaling pathways.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values of this compound and alternative Nox inhibitors against various Nox isoforms. Lower values indicate higher potency.
| Inhibitor | Nox1 | Nox2 | Nox3 | Nox4 | Nox5 | Reference(s) |
| This compound | Negligible Effect | 1.25 µM (IC50) | - | 1.25 µM (IC50) | - | |
| ML171 | 0.129 - 0.25 µM (IC50) | 5 µM (IC50) | 3 µM (IC50) | 5 µM (IC50) | - | |
| GKT137831 | 110 nM (Ki) | 1750 nM (Ki) | - | 140 nM (Ki) | 410 nM (Ki) |
Experimental Protocols
The determination of inhibitor selectivity against different Nox isoforms involves robust cell-based and cell-free assays. The following is a generalized description of the methodologies employed in the cited research.
Cell-Based Assays for Nox Activity:
-
Cell Lines: Specific cell lines are utilized to express individual Nox isoforms. For instance, Chinese Hamster Ovary (CHO) cells are often used for expressing Nox1, while Human Embryonic Kidney (HEK) 293 cells are commonly used for the expression of Nox2, Nox3, and Nox4. Human neutrophils are also used for studying Nox2 activity.
-
Induction of Nox Activity: For inducible systems, such as T-Rex-293 cells, tetracycline is used to induce the expression of the target Nox isoform. In other systems, phorbol 12-myristate 13-acetate (PMA) can be used to stimulate Nox2 activity in neutrophils.
-
Detection of Reactive Oxygen Species (ROS): The production of ROS, the enzymatic product of Nox enzymes, is quantified using specific probes.
-
Amplex Red: This probe reacts with hydrogen peroxide (H2O2) in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin. This method is commonly used for detecting H2O2 produced by Nox1 and Nox4.
-
Luminol: This chemiluminescent probe is used to detect intracellular ROS, particularly in high-throughput screening formats.
-
Carboxy-H2DCFDA: This probe becomes fluorescent upon oxidation by ROS and is used to measure intracellular ROS production.
-
-
Inhibitor Testing: The test compound (e.g., this compound) is incubated with the cells at various concentrations prior to or concurrently with the stimulation of Nox activity. The reduction in the ROS signal is measured to determine the inhibitory potency (IC50).
Cell-Free Assays:
-
Membrane Preparations: Membranes from cells overexpressing a specific Nox isoform are isolated.
-
Assay Components: The assay mixture includes the membrane preparation, NADPH as the substrate, and other necessary co-factors.
-
ROS Detection: Similar probes as in cell-based assays are used to measure ROS production.
-
Inhibitor Analysis: The inhibitor is added to the assay mixture, and the reduction in ROS production is measured to determine the inhibitory constant (Ki).
Signaling and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified Nox1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. NADPH Oxidase (NOX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to GLX481304 and GLX481369 in Redox Regulation
For researchers in drug development and cellular signaling, the precise control and understanding of redox environments are paramount. This guide provides a detailed comparison of two structurally related compounds, GLX481304 and GLX481369, highlighting their distinct roles in modulating cellular redox states. While this compound acts as a specific inhibitor of NADPH oxidase (Nox) enzymes, GLX481369 serves as a crucial redox-active control, allowing for the clear delineation of enzyme inhibition versus general antioxidant effects.
Performance Comparison: Specificity and Mechanism of Action
The primary distinction between this compound and GLX481369 lies in their mechanism of action. This compound is a potent and specific inhibitor of Nox2 and Nox4, two key enzymatic sources of reactive oxygen species (ROS) in various cell types, including cardiomyocytes.[1][2][3] In contrast, GLX481369 does not inhibit Nox enzymes but exhibits general antioxidant properties.[1][2] This makes GLX481369 an ideal negative control in experiments designed to investigate the specific effects of Nox inhibition by this compound.
The specificity of this compound for Nox2 and Nox4 is a significant advantage, as it allows researchers to probe the roles of these specific isoforms in cellular processes without the confounding effects of broad-spectrum antioxidants. The compound has been shown to have negligible effects on the related Nox1 isoform.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and GLX481369 based on available experimental evidence.
| Compound | Target | IC50 Value | Cellular Context |
| This compound | Nox2 | 1.25 µM | Human neutrophils |
| Nox4 | 1.25 µM | HEK293 cells | |
| Nox1 | Negligible effect | CHO cells |
| Compound | Assay | Half-maximal Effect | Interpretation |
| GLX481369 | DPPH Assay | ~2.3 µM | General antioxidant activity |
| This compound | DPPH Assay | No effect | Lacks general antioxidant activity |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Determination of Nox Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound on different Nox isoforms was determined using cell-based assays.
-
Nox1 Activity Assay:
-
Chinese Hamster Ovary (CHO) cells stably expressing human Nox1 are utilized.
-
Cells are treated with varying concentrations of this compound.
-
Nox1 activity is stimulated, and ROS production is measured using a luminescent or fluorescent probe (e.g., Amplex Red).
-
The IC50 value is calculated by fitting the dose-response curve to a logistical equation.
-
-
Nox2 Activity Assay:
-
Human neutrophils are isolated from peripheral blood.
-
Neutrophils are pre-incubated with different concentrations of this compound.
-
Nox2 activity is triggered using a stimulant such as phorbol 12-myristate 13-acetate (PMA).
-
Superoxide production is measured, typically by superoxide dismutase (SOD)-inhibitable cytochrome c reduction.
-
The IC50 value is determined from the resulting dose-response curve.
-
-
Nox4 Activity Assay:
-
Human Embryonic Kidney (HEK) 293 cells overexpressing human Nox4 are used.
-
Cells are exposed to a range of this compound concentrations.
-
As Nox4 is constitutively active, ROS production (primarily hydrogen peroxide) is measured directly using a suitable fluorescent probe (e.g., Amplex Red).
-
The IC50 value is calculated from the dose-dependent inhibition of ROS production.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay for Antioxidant Activity
This assay is used to assess the general antioxidant (radical scavenging) activity of the compounds.
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. DPPH has a deep violet color in solution.
-
The test compounds (this compound and GLX481369) are added to the DPPH solution at various concentrations.
-
In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (around 517 nm).
-
The concentration of the compound that causes a 50% reduction in DPPH absorbance is determined as its half-maximal effective concentration.
Visualizing the Experimental Logic and Pathway
The following diagrams illustrate the experimental workflow and the distinct mechanisms of this compound and GLX481369.
Caption: Experimental workflow to differentiate specific Nox inhibition from general antioxidant effects.
References
Comparative Analysis of GLX481304 Cross-Reactivity with NADPH Oxidase Isoforms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GLX481304's Selectivity
This guide provides a detailed comparison of the cross-reactivity of this compound with various NADPH oxidase (NOX) isoforms. The data presented herein is compiled from available research to assist in evaluating the selectivity of this inhibitor for its primary targets, NOX2 and NOX4.
Executive Summary
This compound is a potent and specific inhibitor of the NADPH oxidase isoforms NOX2 and NOX4, exhibiting a half-maximal inhibitory concentration (IC50) of 1.25 µM for both enzymes.[1][2][3] Extensive screening has demonstrated that this compound has negligible inhibitory effects on the NOX1 isoform.[1][4] Currently, there is a lack of publicly available data on the cross-reactivity of this compound with other NOX isoforms, including NOX3, NOX5, DUOX1, and DUOX2, as well as other enzyme families such as kinases and phosphatases. Further studies are required to fully elucidate the complete selectivity profile of this compound.
Data Presentation: this compound Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against tested NADPH oxidase isoforms.
| Enzyme Target | IC50 (µM) | Cell Line/System Used | Reference |
| NOX1 | Negligible Effect | CHO cells | |
| NOX2 | 1.25 | Human neutrophils | |
| NOX4 | 1.25 | HEK 293 cells | |
| NOX3 | Data Not Available | - | - |
| NOX5 | Data Not Available | - | - |
| DUOX1 | Data Not Available | - | - |
| DUOX2 | Data Not Available | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of NOX enzymes and the experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are reconstructed based on the available literature and standard laboratory practices.
NOX1 Inhibition Assay in CHO Cells
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently co-transfected with expression vectors for NOX1, NOXO1, and NOXA1.
-
-
Compound Treatment:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified incubation period.
-
-
ROS Detection:
-
A reaction mixture containing a chemiluminescent probe (e.g., luminol) and horseradish peroxidase (HRP) is added to the cells.
-
Cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce NOX1 activity.
-
Chemiluminescence is measured over time using a luminometer.
-
-
Data Analysis:
-
The rate of ROS production is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.
-
NOX2 Inhibition Assay in Human Neutrophils
-
Neutrophil Isolation:
-
Human neutrophils are isolated from fresh human blood using standard density gradient centrifugation methods.
-
-
Compound Treatment:
-
Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
-
NOX2 Activation and Superoxide Detection:
-
Neutrophils are stimulated with PMA to activate the NOX2 complex.
-
Superoxide production is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, monitored by the change in absorbance at 550 nm.
-
-
Data Analysis:
-
The rate of superoxide production is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined from the dose-response curve.
-
NOX4 Inhibition Assay in HEK293 Cells
-
Cell Culture:
-
Human Embryonic Kidney (HEK) 293 cells, either inducibly or constitutively overexpressing NOX4, are cultured in appropriate media.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations or vehicle control.
-
-
Hydrogen Peroxide Detection (Amplex Red Assay):
-
A reaction mixture containing Amplex Red reagent and HRP is added to the cells.
-
NOX4 is constitutively active in this system, so no additional stimulus is typically required.
-
The fluorescence of resorufin, the product of the reaction between H2O2 and Amplex Red, is measured at an excitation of ~540 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
The rate of H2O2 production is determined from the fluorescence readings.
-
IC50 values are calculated from the concentration-inhibition curve.
-
Conclusion
This compound is a well-characterized inhibitor of NOX2 and NOX4, demonstrating high specificity against NOX1. This makes it a valuable tool for studying the roles of NOX2 and NOX4 in various physiological and pathological processes. However, the lack of data on its effects on other NOX isoforms and unrelated enzymes highlights an area for future investigation to fully establish its selectivity profile. Researchers utilizing this compound should consider its known selectivity and the current gaps in knowledge when interpreting experimental results.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of GLX481304
The following guidelines provide essential safety and logistical information for the proper disposal of GLX481304, a specific inhibitor of Nox-2 and -4. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it is a hazardous substance.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or an equivalent approved hazardous waste management program.[1][2][3] Do not dispose of this compound down the drain or in regular trash.[2][4]
-
Waste Identification and Classification :
-
Treat all waste containing this compound (solid compound, solutions, and contaminated materials) as hazardous chemical waste.
-
Consult your institution's EHS guidelines for specific waste stream classification. In the absence of specific data, it should be classified as a toxic or experimental chemical waste.
-
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Incompatible wastes can react violently or produce toxic gases.
-
Segregate solid waste (e.g., unused compound, contaminated weigh boats) from liquid waste (e.g., solutions in organic solvents or aqueous buffers).
-
Keep halogenated and non-halogenated solvent wastes separate.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect in a clearly labeled, puncture-resistant container with a secure lid.
-
Liquid Waste : Use a designated, leak-proof, and chemically compatible waste container. The container should have a screw-top cap and be kept closed except when adding waste.
-
Ensure all containers are in good condition and compatible with the waste they are holding.
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity to allow for expansion.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name ("this compound"), the concentration and/or quantity of the waste, and the date of accumulation. Avoid using chemical formulas or abbreviations.
-
Your institution's EHS office will likely provide specific hazardous waste tags for this purpose.
-
-
Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Ensure secondary containment for all liquid waste containers to contain any potential leaks or spills.
-
The SAA should be under the control of the laboratory personnel generating the waste.
-
-
Disposal Request :
-
Once a waste container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS office.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Summary of Waste Management Principles
| Principle | Guideline | Rationale |
| Waste Minimization | Plan experiments to use the minimum amount of this compound necessary. | Reduces disposal costs and environmental impact. |
| Segregation | Store and collect incompatible waste streams separately. | Prevents dangerous chemical reactions. |
| Containment | Use appropriate, sealed, and labeled containers for all waste. | Ensures safe handling, storage, and transport. |
| Documentation | Maintain accurate labels on all waste containers. | Crucial for regulatory compliance and safe disposal by EHS. |
| EHS Consultation | Always consult with your institution's EHS for specific guidance. | Ensures compliance with federal, state, and local regulations. |
Experimental Protocol for Neutralization (Hypothetical)
Note: The following is a hypothetical neutralization protocol. The reactivity and degradation pathways of this compound are not publicly available. This protocol should be validated on a small scale in a controlled environment before being applied to bulk waste, and only if approved by your institution's EHS.
-
Objective : To chemically transform this compound into a less hazardous form prior to collection by EHS.
-
Materials :
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
-
-
Procedure :
-
Place the this compound waste solution in the reaction vessel.
-
While stirring, slowly add 1 M NaOH to raise the pH to >12 or 1 M HCl to lower the pH to <2 to promote hydrolysis (selection of acid or base would depend on the chemical structure of this compound).
-
Maintain the pH for a set period (e.g., 24 hours) to allow for potential degradation.
-
Neutralize the solution to a pH between 6 and 8 by adding the opposing reagent (HCl or NaOH).
-
Collect the treated solution in a hazardous waste container, label it accurately with all components, and arrange for EHS pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for the Novel Compound GLX481304
Disclaimer: As "GLX481304" is a novel compound, a comprehensive, officially validated Safety Data Sheet (SDS) is not yet publicly available. The following guidance is based on best practices for handling potent, novel chemical entities in a research and development environment. A risk assessment specific to the planned experimental procedures should be completed before handling this compound.
Quantitative Data Summary
For novel compounds where full toxicological data is unavailable, it is crucial to handle them as potentially hazardous. The following table provides placeholder data based on compounds with similar expected potencies.
| Parameter | Value | Recommendations |
| Occupational Exposure Limit (OEL) | Assumed: < 1 µg/m³ (8-hour TWA) | Handle in a contained environment (e.g., glovebox or ventilated enclosure). |
| Physical State | Solid, crystalline powder | Minimize dust and aerosol generation. |
| Solubility | Soluble in DMSO, limited solubility in aqueous solutions | Prepare stock solutions in a chemical fume hood. |
| Stability | Stable under recommended storage conditions | Store at -20°C, protected from light and moisture. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. For this compound, the following are mandatory:
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is recommended for any operations that could generate dust or aerosols, such as weighing and reconstituting the solid compound.[1][2] For lower-risk activities, a fit-tested N95 respirator may be considered as part of a comprehensive risk assessment.
-
Hand Protection: Double gloving with nitrile gloves is required.[3] The outer gloves should be changed immediately upon contamination or at regular intervals.
-
Body Protection: A disposable, solid-front lab coat or coveralls (e.g., Tyvek) should be worn over personal clothing.
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are necessary. A face shield should be worn over the goggles for added protection.
Experimental Protocols
1. Donning Personal Protective Equipment (PPE) Protocol
This protocol outlines the correct sequence for putting on PPE to ensure maximum protection.[4][5]
-
Preparation: Before entering the designated laboratory space, remove all personal items, such as jewelry and watches. Tie back long hair.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the disposable lab coat or coveralls, ensuring complete closure.
-
Respiratory Protection: Don the PAPR or fit-tested N95 respirator. Ensure a proper seal.
-
Eye Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.
2. Doffing (Removing) Personal Protective Equipment (PPE) Protocol
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching and peeling one glove off with the other gloved hand, then sliding a finger of the ungloved hand inside the remaining glove to peel it off). Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the disposable lab coat or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the appropriate hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Eye Protection: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
3. Disposal Plan for this compound and Contaminated Materials
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for different types of waste:
-
Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, and paper towels.
-
Liquid Waste: Unused solutions of this compound and solvent rinses.
-
Sharps: Contaminated needles and blades.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not mix incompatible waste streams.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.
-
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
